2-Heptylcyclopentanone
Description
The exact mass of the compound 2-Heptylcyclopentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Heptylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-heptylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHBTZLHITWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044547 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
137-03-1, 71607-27-7 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-heptyl- | |
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| Record name | Heptylcyclopentan-1-one | |
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| Record name | 2-HEPTYLCYCLOPENTANONE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |
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| Record name | Cyclopentanone, 2-heptyl- | |
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| Record name | 2-Heptylcyclopentanone | |
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| Record name | 2-heptylcyclopentanone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptylcyclopentan-1-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYLCYCLOPENTANONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Heptylcyclopentanone (CAS 137-03-1)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 2-Heptylcyclopentanone. It delves into the core chemical principles, synthesis, analytical characterization, and applications of this versatile cyclic ketone, with a forward-looking perspective on its potential in medicinal chemistry.
Introduction: Understanding 2-Heptylcyclopentanone
2-Heptylcyclopentanone, also known by trade names such as Fleuramone® and Frutalone™, is a synthetic fragrance ingredient prized for its distinct aroma profile.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity and floral scent, often described as having notes of jasmine and peach.[3][4] This olfactory profile has led to its widespread use in the fragrance and cosmetics industries.[5][6][7] Beyond its aromatic properties, the molecular scaffold of 2-Heptylcyclopentanone presents an interesting platform for chemical exploration, particularly in the realm of biologically active molecules.
Core Chemical Identity
At its heart, 2-Heptylcyclopentanone is a simple molecule with a complex character. Its structure, a five-membered carbon ring (cyclopentanone) with a seven-carbon alkyl chain (heptyl group) attached to the second carbon, gives rise to its unique physical and chemical properties.
| Property | Value | Source |
| CAS Number | 137-03-1 | [1] |
| Molecular Formula | C₁₂H₂₂O | [6] |
| Molecular Weight | 182.30 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Odor Profile | Fruity, floral, jasmine, peach | [3][4] |
Synthesis and Mechanism: Building the Molecule
The industrial synthesis of 2-Heptylcyclopentanone is a classic example of carbon-carbon bond formation via an aldol condensation reaction, followed by dehydration.[8][9] This two-step process is both efficient and scalable, making it a cornerstone of its commercial production.
The Aldol Condensation Pathway
The synthesis begins with the base-catalyzed reaction between cyclopentanone and n-heptaldehyde (also known as enanthaldehyde).[10] The choice of a base, such as sodium hydroxide or potassium hydroxide, is critical as it facilitates the formation of a key reactive intermediate—the enolate of cyclopentanone.[5][10]
The mechanism proceeds as follows:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from cyclopentanone, creating a resonance-stabilized enolate ion. This step is the cornerstone of the aldol reaction, transforming the relatively unreactive ketone into a potent nucleophile.
-
Nucleophilic Attack: The cyclopentanone enolate then attacks the electrophilic carbonyl carbon of n-heptaldehyde. This forms a new carbon-carbon bond and results in an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically water, which is present or formed during the reaction), yielding a β-hydroxy ketone, also known as an aldol addition product.
Dehydration: The Final Step
The aldol addition product is often not isolated. Instead, the reaction is driven to completion by heating, which induces dehydration (the elimination of a water molecule).[3] This elimination step is facile due to the acidity of the remaining α-hydrogen and the stability of the resulting conjugated system. The final product is 2-heptylidenecyclopentanone, which is then reduced to 2-heptylcyclopentanone.[2]
Figure 1: Synthesis pathway of 2-Heptylcyclopentanone.
Detailed Synthesis Protocol
The following is a representative laboratory-scale protocol for the synthesis of 2-heptylidenecyclopentanone, the precursor to 2-Heptylcyclopentanone.
Materials:
-
Cyclopentanone
-
n-Heptaldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 2-3% aqueous solution)[10]
-
Toluene
-
Hydrochloric acid (HCl) for neutralization
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Reaction vessel equipped with a stirrer, thermometer, and condenser
Procedure:
-
Charge the reaction vessel with cyclopentanone and n-heptaldehyde.[10]
-
With vigorous stirring, slowly add the sodium hydroxide catalyst.[10]
-
Maintain the reaction temperature between 70-90°C for 8-10 hours.[10]
-
After the reaction is complete, cool the mixture and neutralize it by adjusting the pH to 6-7 with hydrochloric acid.[10]
-
Add toluene to the mixture and heat to 100-120°C, removing the water formed during the reaction via azeotropic distillation until no more water is generated.[10]
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
The crude 2-heptylidenecyclopentanone can then be purified by vacuum distillation.
-
The final step to obtain 2-Heptylcyclopentanone involves the catalytic reduction of the double bond in 2-heptylidenecyclopentanone.[2]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of 2-Heptylcyclopentanone. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous identification.
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift. The long alkyl chain will show a complex multiplet in the upfield region. |
| ¹³C NMR | The carbon NMR spectrum will display a distinct peak for the carbonyl carbon at a high chemical shift (typically >200 ppm). The remaining carbon atoms of the cyclopentanone ring and the heptyl chain will appear in the aliphatic region. |
| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1740 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[11] |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will include characteristic losses of alkyl fragments from the heptyl chain. The top 5 peaks are observed at m/z 84, 41, 55, 97, and 29.[12] |
Chromatographic Purity Assessment
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is the gold standard for assessing the purity of 2-Heptylcyclopentanone.[13][14]
Typical GC-MS Protocol:
-
Sample Preparation: Dilute a small amount of the 2-Heptylcyclopentanone sample in a suitable solvent, such as dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve optimal separation.
-
Detection: The separated components are detected by a mass spectrometer, which provides both retention time and mass spectral data for each component.
-
Data Analysis: The purity of the 2-Heptylcyclopentanone is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should match the reference spectrum for 2-Heptylcyclopentanone.
Applications and Future Perspectives
Established Applications in Fragrance and Cosmetics
The primary application of 2-Heptylcyclopentanone is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[4][5][6][7] Its stability and ability to blend well with other fragrance components make it a valuable tool for perfumers.[6]
Potential in Drug Discovery and Development
While not a therapeutic agent itself, the 2-alkylcyclopentanone scaffold is of growing interest in medicinal chemistry.[15] Related compounds, such as cyclopentenediones, have been shown to possess a range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[16][17]
The structural features of 2-Heptylcyclopentanone, including its lipophilic alkyl chain and the reactive carbonyl group, make it a plausible starting point or fragment for the design of novel bioactive molecules. The heptyl chain can facilitate membrane permeability, while the cyclopentanone ring provides a rigid scaffold for the presentation of pharmacophoric features.
Figure 2: A hypothetical workflow for utilizing 2-Heptylcyclopentanone in drug discovery.
Safety and Handling
2-Heptylcyclopentanone is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate safety precautions must be taken during handling and disposal.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling.
-
Handling: Use in a well-ventilated area to avoid inhalation of vapors.[18]
-
Storage: Store in a cool, dry place away from heat and oxidizing agents.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.
The Research Institute for Fragrance Materials (RIFM) has assessed the safety of 2-Heptylcyclopentanone and concluded that it can be used safely in consumer products at current levels of use.[3]
Conclusion
2-Heptylcyclopentanone is a molecule with a dual identity. It is a well-established and important component of the fragrance industry, valued for its unique and pleasant aroma. At the same time, its chemical structure holds untapped potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of inspiring further research and innovation in both the chemical and life sciences.
References
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Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]
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2-Heptylcyclopentanone. (n.d.). The Fragrance Conservatory. Retrieved January 27, 2026, from [Link]
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2-Heptylcyclopentanone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Using Aldol Reactions in Synthesis. (2023, July 31). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]
- CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone. (n.d.). Google Patents.
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2-Heptylcyclopentanone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry Analysis of Hydrodistilled Essentials Oils from Solanecio manii. (2022, September 15). EANSO Journals. Retrieved January 27, 2026, from [Link]
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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mass spectrum & fragmentation of 2-pentanone. (2022, November 22). YouTube. Retrieved January 27, 2026, from [Link]
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The Vibrational Analysis of Cyclopentanone. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Chemical properties and biological activities of cyclopentenediones: a review. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]
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2-Heptanone. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]
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IR Spectroscopy of Cyclopentanone and Aldehydes. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. (n.d.). Atmospheric Chemistry and Physics. Retrieved January 27, 2026, from [Link]
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Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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13C NMR Spectroscopy. (n.d.). ChemConnections. Retrieved January 27, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). Pharmacognosy Journal. Retrieved January 27, 2026, from [Link]
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PART 19: MASS SPECTRUM OF CYCLOPENTANONE. (2025, January 28). YouTube. Retrieved January 27, 2026, from [Link]
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Mass spectra of cyclopentanone interacted with 90 fs laser... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]
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The following technical guide is structured as a critical analysis for researchers and formulation scientists. It addresses the phytochemical status of 2-Heptylcyclopentanone, distinguishing it from naturally occurring jasmine ketones while exploring its functional role as a biomimetic agent.
Executive Summary: The Biomimetic Paradox
In the high-value domain of Jasminum grandiflorum and Jasminum sambac metabolomics, the distinction between biogenic signaling molecules and synthetic analogs is critical for product integrity. 2-Heptylcyclopentanone (CAS 137-03-1), often commercially traded as Fleuramone or Alismone, occupies a unique position: it is a potent olfactory functional analog of the naturally occurring cis-jasmone , yet it remains widely classified as anthropogenic (synthetic) in origin.
While cis-jasmone and methyl jasmonate are ubiquitous plant stress hormones derived from the octadecanoid pathway, 2-heptylcyclopentanone acts as a "structural hyper-analog"—offering enhanced stability and substantivity due to its saturated heptyl side chain, which mimics the electron density and steric bulk of the natural pentenyl group without the oxidative susceptibility of the double bond.
This guide analyzes the chemical architecture, the "biosynthetic void" preventing its natural accumulation, and the forensic protocols required to detect it in "natural" extracts.
Structural Architecture & SAR Analysis
To understand the utility and detection of 2-heptylcyclopentanone, one must compare it to the natural pharmacophore: cis-jasmone.
Table 1: Comparative Physicochemical Profile
| Feature | cis-Jasmone (Natural Target) | 2-Heptylcyclopentanone (Synthetic Analog) | Dihydrojasmone (Natural Minor) |
| CAS | 488-10-8 | 137-03-1 | 1128-08-1 |
| Structure | Cyclopentenone ring + Pentenyl side chain | Saturated Cyclopentanone + Heptyl chain | Cyclopentenone + Pentyl chain |
| Hybridization | Mixed | ||
| Odor Profile | Diffusive, celery-seed, floral, green | Fruity, herbaceous, waxy, highly substantive | Fruity, woody, floral |
| Oxidative Stability | Low (susceptible to polymerization) | High (chemically inert) | Moderate |
| Natural Origin | Jasminum, Citrus, Peppermint | None Confirmed (Synthetic Marker) | Trichoderma fungi, trace plant lipids |
Causality of Design:
The synthesis of 2-heptylcyclopentanone is driven by the Principle of Isosteric Replacement . The natural cis-pentenyl chain (
The Biosynthetic Void: Why Nature Prefers Jasmone
Understanding why 2-heptylcyclopentanone is not typically found in nature requires analyzing the Octadecanoid Pathway . Plants synthesize jasmine ketones via the degradation of fatty acids (linolenic acid).
Mechanistic Logic
-
Precursor Specificity: Natural jasmone is derived from 12-oxo-phytodienoic acid (OPDA) , which comes from
-Linolenic acid (C18:3) . -
Beta-Oxidation: The chain shortening of OPDA leads to Jasmonic Acid.
-
Decarboxylation: Jasmonic acid is decarboxylated to form cis-jasmone.
For nature to produce 2-heptylcyclopentanone, it would require a specific pathway to hydrogenate the ring and elongate the side chain to a saturated C7, or utilize a rare fatty acid precursor that is not energetically favorable in the standard lipoxygenase (LOX) cascade.
Diagram 1: The Octadecanoid Pathway vs. Synthetic Route
This diagram contrasts the natural enzymatic production of Jasmone with the industrial synthesis of the Heptyl analog, highlighting the divergence.
Figure 1: Divergence of Origins. The Octadecanoid pathway (green) yields unsaturated jasmone via enzymatic cleavage. The synthetic route (red) utilizes petrochemical or fatty-aldehyde precursors to create the saturated heptyl analog.
Analytical Methodology: Forensic Detection
Since 2-heptylcyclopentanone is a "nature-identical" style molecule but not naturally occurring, its presence in Jasmine Absolute (
Protocol: Headspace SPME-GC-MS for Volatile Profiling
Objective: Distinguish between natural cis-jasmone and synthetic 2-heptylcyclopentanone without solvent interference.
Reagents & Equipment:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
GC-MS: Agilent 8890/5977B (or equivalent).
-
Column: DB-WAX UI (polar) or DB-5MS (non-polar) - Dual column confirmation recommended.
Step-by-Step Workflow:
-
Sample Prep: Place 1g of Jasmine concrete/absolute in a 20mL headspace vial. Equilibrate at 40°C for 15 mins.
-
Extraction: Expose SPME fiber to headspace for 30 mins at 40°C (agitation 250 rpm).
-
Desorption: Inject splitless at 250°C for 2 mins.
-
Gradient: 40°C (hold 2 min)
5°C/min 240°C. -
Mass Spec: Scan range 35–350 m/z.
Data Interpretation (The Fingerprint)
-
cis-Jasmone: Look for parent ion
164 . Key fragments: 149, 135 . -
2-Heptylcyclopentanone: Look for parent ion
182 .[1][2] Key fragments: 84 (characteristic of 2-substituted cyclopentanones via McLafferty rearrangement), 97 .
Diagram 2: Analytical Decision Tree
A logic flow for validating Jasmine authenticity based on ketone profiling.
Figure 2: Forensic Decision Tree. The detection of m/z 182 with a base peak of 84 confirms the presence of the synthetic analog 2-heptylcyclopentanone, flagging the sample as potentially adulterated.
Applications & Pharmacological Potential
While not natural, 2-heptylcyclopentanone is significant in drug development and functional perfumery due to its structural homology to Prostaglandins .
Prostaglandin Analogues
The cyclopentanone ring is the core scaffold of prostaglandins (e.g., PGE1).
-
Mechanism: The
-unsaturated ketone in jasmone can react with biological nucleophiles (e.g., glutathione) via Michael addition. -
Advantage of 2-Heptyl: Being saturated, 2-heptylcyclopentanone lacks this electrophilic toxicity, making it a safer, non-reactive scaffold for studying steric receptor fits in prostaglandin research without covalent binding risks.
Functional Perfumery
-
Substantivity: The saturated C7 chain increases the boiling point and lipophilicity compared to jasmone, acting as a fixative.
-
Stability: It resists the "off-notes" caused by the oxidation of the jasmone double bond in high-pH functional products (soaps, detergents).
References
-
ChemicalBook. (2024).[3] 2-n-Heptylcyclopentanone Properties and Safety Profile.[1][2][4]Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8710, 2-Heptylcyclopentanone.Link
-
Wasternack, C., & Strnad, M. (2018). Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Signaling System. International Journal of Molecular Sciences. Link
-
The Good Scents Company. (2023). Fleuramone (2-heptylcyclopentanone) Olfactory Analysis.Link
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Chapter 4: Ingredients derived from fatty acid metabolism). Link
Sources
Methodological & Application
Application Note: High-Selectivity Synthesis of 2-Heptylcyclopentanone
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-heptylcyclopentanone (CAS: 137-03-1) , a high-value intermediate in the fragrance (jasmine/tuberose accords) and pharmaceutical industries. The method utilizes a two-stage process: a base-catalyzed cross-aldol condensation between cyclopentanone and heptanal, followed by selective catalytic hydrogenation. Special emphasis is placed on kinetic control strategies to suppress self-condensation side reactions and maximize mono-alkylation selectivity.
Introduction & Strategic Analysis
The Chemical Challenge
The synthesis of 2-heptylcyclopentanone presents a classic problem in carbonyl chemistry: Cross-Aldol Selectivity . When reacting a ketone (cyclopentanone) with an enolizable aldehyde (heptanal), three competing pathways exist:
-
Target Reaction: Cross-aldol condensation to 2-heptylidenecyclopentanone.
-
Side Reaction A: Self-condensation of heptanal (forming 2-pentylnon-2-enal).
-
Side Reaction B: Self-condensation of cyclopentanone (forming 2-cyclopentylidenecyclopentanone).[1][2]
-
Over-Reaction: Di-alkylation of the ketone (forming 2,5-diheptylidenecyclopentanone).
The Solution: Kinetic Control
To achieve high yields (>80%), we employ a "Starve-Feed" strategy. By maintaining a high concentration of the ketone enolate and a vanishingly low concentration of the aldehyde, we statistically favor the cross-reaction over the aldehyde self-condensation.
Reaction Engineering & Mechanism
Reaction Pathway
The synthesis proceeds via an
Figure 1: Reaction pathway from raw materials to hydrogenated target.[3][4]
Experimental Protocols
Stage 1: Cross-Aldol Condensation
Objective: Synthesis of 2-heptylidenecyclopentanone. Critical Parameter: The molar ratio of Cyclopentanone:Heptanal must be at least 2:1 (preferably 3:1) to suppress di-substitution.
Materials
-
Cyclopentanone (Reagent A): 3.0 equivalents (Excess serves as reactant and solvent).
-
Heptanal (Reagent B): 1.0 equivalent.
-
Catalyst: NaOH (10% w/w aqueous solution).[3]
-
Solvent: Methanol (optional, improves homogeneity).
Step-by-Step Protocol
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel .
-
Base Charge: Charge the flask with Cyclopentanone (3.0 eq) and NaOH solution (0.15 eq).
-
Thermal Equilibration: Heat the mixture to 60°C with vigorous stirring (400+ RPM).
-
Controlled Addition (The "Starve-Feed"):
-
Load Heptanal (1.0 eq) into the addition funnel.
-
Add Heptanal dropwise over a period of 2 to 3 hours .
-
Note: Fast addition will immediately result in a yellow/orange color darkening, indicating heptanal self-polymerization.
-
-
Post-Reaction: After addition is complete, maintain temperature at 65-70°C for an additional 1 hour. Monitor via GC (Target disappearance of Heptanal).
-
Quench & Workup:
Stage 2: Catalytic Hydrogenation
Objective: Selective reduction of the C=C double bond without reducing the C=O ketone. Critical Parameter: Use of Pd/C under mild pressure prevents over-reduction to the alcohol.
Materials
-
Substrate: Crude 2-heptylidenecyclopentanone.
-
Catalyst: 5% Palladium on Carbon (Pd/C) (Load: 1-2 wt% relative to substrate).
-
Solvent: Ethanol or Methanol (0.5 M concentration).
-
Hydrogen Source: H2 gas (Balloon or low-pressure shaker).
Step-by-Step Protocol
-
Safety Check: Purge reactor with Nitrogen (N2) to remove Oxygen.
-
Loading: Dissolve the intermediate in Ethanol. Add the Pd/C catalyst carefully (catalyst is pyrophoric when dry; add as a wet slurry if possible).
-
Hydrogenation:
-
Introduce H2 gas.[5]
-
Pressure: 1–3 atm (Balloon pressure is often sufficient; Parr shaker at 20 psi is optimal).
-
Temperature: Ambient (20–25°C) .
-
Warning: Heating >50°C risks reducing the ketone to the alcohol (2-heptylcyclopentanol).
-
-
Monitoring: Reaction is usually complete in 2–4 hours. Monitor H2 uptake or check via TLC/GC.
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum.
-
-
Final Purification: Fractional vacuum distillation.
-
Target BP: ~130°C at 10 mmHg (approximate; refer to specific vacuum charts).
-
Process Workflow & Logic
Figure 2: Operational workflow emphasizing the critical recycling of excess ketone.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Dark color indicates polymerization |
| Purity (GC) | > 98.0% | Main impurity: 2-heptylcyclopentanol |
| Refractive Index | 1.450 – 1.455 (20°C) | |
| Boiling Point | ~264°C (atm) | Distill under vacuum to avoid decomposition |
| Odor | Fruity, Floral, Jasmine, Herbal | Used in "Fleuramone" type accords |
Troubleshooting Guide:
-
Issue: Low Yield / High Viscosity Residue.
-
Cause: Heptanal self-condensation.
-
Fix: Increase Cyclopentanone ratio; slow down Heptanal addition rate.
-
-
Issue: Product contains Alcohol (MW+2).
-
Cause: Over-hydrogenation.
-
Fix: Stop reaction immediately upon H2 uptake cessation; reduce H2 pressure; ensure T < 30°C.
-
References
-
Li, H., et al. (2015). Synthesis method of 2-heptamethylene cyclopentanone.[6][7] CN Patent 104892386A. Link
-
Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013).[8] A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts.[8] Asian Journal of Chemistry. Link[8]
-
TCI Chemicals. (n.d.). Product Specification: 2-Heptylcyclopentanone (H0569).[9]Link
-
PubChem. (n.d.). Compound Summary: 2-Heptylcyclopentanone.[10][6][9][11][12] National Library of Medicine. Link
-
Murzin, D. Y., et al. (2019).[2] Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.[1][2] ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. isca.me [isca.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP1292555A2 - Catalytic hydrogenation of ketones and aldehydes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 2-Heptylcyclopentanone | 137-03-1 | TCI AMERICA [tcichemicals.com]
- 10. acsint.biz [acsint.biz]
- 11. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]
- 12. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Resolution Chiral Separation of 2-Heptylcyclopentanone Enantiomers by Capillary Gas Chromatography
Application Note: AN-GC-2026-003
Executive Summary
2-Heptylcyclopentanone (CAS 137-03-1) is a critical intermediate in the synthesis of prostaglandin analogs (e.g., Misoprostol precursors) and a high-value fragrance ingredient characterized by jasmine and fruity olfactory notes. As a chiral molecule possessing a stereocenter at the C-2 position, it exists as two enantiomers: (
Because biological activity and olfactory perception are strictly stereodependent, enantiomeric purity is a critical quality attribute (CQA). This application note details a robust Gas Chromatography (GC) protocol for the baseline separation of these enantiomers. Unlike conventional stationary phases, this method utilizes a chemically bonded
Scientific Background & Mechanism[1][2]
The Separation Challenge
Enantiomers possess identical physical properties (boiling point, refractive index) in an achiral environment. Conventional GC stationary phases (e.g., 5% phenyl-methylpolysiloxane) separate based on volatility and polarity, resulting in co-elution of the (
The Solution: Cyclodextrin-Based Selectivity
To achieve separation, a Chiral Stationary Phase (CSP) is required.[1][2] For 2-alkylcyclopentanones, permethylated
-
Host-Guest Inclusion: The hydrophobic heptyl chain of the analyte interacts with the hydrophobic cavity of the cyclodextrin torus.
-
Three-Point Interaction: The carbonyl group of the cyclopentanone ring undergoes dipole-dipole interactions or hydrogen bonding with the functional groups on the rim of the cyclodextrin.
-
Thermodynamic Differentiation: The spatial arrangement of the (
) vs. ( ) enantiomer results in different formation constants ( ) for the inclusion complex. The enantiomer that fits "tighter" or interacts more strongly is retained longer.
Method Development Workflow
The following diagram illustrates the logic flow for optimizing this chiral separation, ensuring the scientist moves beyond "trial and error."
Figure 1: Decision tree for optimizing chiral GC separations of 2-alkylcyclopentanones.
Experimental Protocol
This protocol is self-validating. The use of a homologous series check (if available) or racemic standard is required to confirm system suitability.
Materials and Reagents
-
Analytes: Racemic 2-heptylcyclopentanone (Standard), Enantiomerically enriched standards (if available for peak ID).
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.
-
Internal Standard (Optional): n-Dodecane (for retention time locking).
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID/MS | FID is sufficient for purity; MS required for impurity ID. |
| Column | CP-Chirasil-DEX CB (25 m × 0.25 mm × 0.25 µm) | Chemically bonded |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow maintains separation efficiency during temperature ramps. Hydrogen can be used for faster analysis (40 cm/s). |
| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization. |
| Injection | 1.0 µL, Split Ratio 50:1 | Chiral columns have low capacity; high split prevents peak fronting (overloading). |
| Detector | FID @ 275°C | Standard detection for hydrocarbons/ketones. |
Temperature Program (Optimized)
While gradients are useful for scouting, isothermal conditions often yield the highest resolution for difficult chiral pairs.
-
Initial: 110°C (Hold 0 min)
-
Ramp: 1°C/min to 140°C
-
Hold: 5 min at 140°C
-
Total Run Time: ~35 mins
Note: If resolution is insufficient (
Results and Discussion
Expected Chromatogram
Under the prescribed conditions, 2-heptylcyclopentanone elutes as two distinct peaks.
-
Peak 1: (
)-(-)-2-Heptylcyclopentanone (Typical elution order on -DEX, must be confirmed with standards). -
Peak 2: (
)-(+)-2-Heptylcyclopentanone. -
Separation Factor (
): Typically 1.05 – 1.10 for this column class.
Quantitative Analysis
Calculate the Enantiomeric Excess (
Chiral Recognition Mechanism Visualization
The following diagram depicts the molecular interaction driving the separation.
Figure 2: Differential inclusion complex stability leads to temporal separation.
Validation Parameters (ICH Q2)
To ensure the method is trustworthy for regulated environments (GLP/GMP):
-
Resolution (
): Must be (Baseline separation).-
Calculation:
-
-
Linearity:
over the range of 0.1 mg/mL to 10 mg/mL. -
Limit of Quantitation (LOQ): Typically 0.05% of the main peak area (crucial for detecting trace enantiomeric impurities).
-
Robustness: Verify separation is maintained at
C oven temperature and flow rate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Column Overloading | Increase Split Ratio (e.g., to 100:1) or dilute sample. |
| Loss of Resolution | Column Contamination | Bake out column at 200°C (Max temp for chiral columns is lower than standard columns!) for 30 mins. |
| Peak Inversion | Elution Order Reversal | Elution order can change with temperature or specific CD derivatization. Always run a spiked standard to confirm identity. |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3][4][1][2][5][6][7][8][9] Journal of Chromatography A, 906(1-2), 275-299.
-
Restek Corporation. (n.d.).[2] Chiral Separation and Optimization on Substituted
-Cyclodextrin Columns. Application Note. -
König, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography.[2][7][8] Journal of High Resolution Chromatography, 13(10), 702-707.
-
Hardt, I. H., & König, W. A. (1994). Preparative enantiomer separation of volatile chiral compounds by gas chromatography on modified cyclodextrins. Journal of Microcolumn Separations, 6(1).
Sources
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. jasco-global.com [jasco-global.com]
- 5. jascoinc.com [jascoinc.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.sk [hplc.sk]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Stability Testing of 2-Heptylcyclopentanone in Consumer Product Matrices
Abstract
This application note details the stability profiling of 2-Heptylcyclopentanone (Trade names: Fleuramone, Projasmon P), a critical jasmine/fruity odorant used in consumer goods. While generally robust in standard cosmetic bases (shampoos, lotions), this cycloalkanone exhibits specific sensitivities to oxidative environments (bleach) and extreme pH conditions due to
Chemical Profile & Stability Mechanisms[1][2]
Physicochemical Context
2-Heptylcyclopentanone is a saturated cycloalkanone. Its lipophilic nature (LogP ~3.8) drives its partitioning into the micellar phase of surfactant systems, offering some protection against hydrolysis. However, its chemical structure dictates its degradation pathways.
-
CAS Number: 137-03-1[1]
-
Molecular Formula:
[1][2] -
Odor Profile: Jasmine, Fruity, Herbal, Waxy.[3]
-
Key Reactivity: The carbonyl group (
) activates the -protons, making them acidic ( ).
Degradation Pathways
The stability of 2-Heptylcyclopentanone is governed by three primary mechanisms:
-
Base-Catalyzed Enolization: In high pH products (e.g., bar soaps, pH > 9), the
-proton is abstracted, leading to racemization (if chiral) or Aldol condensation with other aldehydes in the fragrance formula. -
Oxidative Cleavage: In the presence of hypochlorite (bleach) or peroxides, the ring is susceptible to cleavage (Baeyer-Villiger type oxidation), destroying the odorant and potentially forming irritating acids.
-
Schiff Base Formation: Reaction with primary amines (e.g., lysine residues in proteins or alkanolamines in detergents) leads to imine formation, causing discoloration.
Stability Logic Diagram
The following diagram illustrates the stress-response pathways for 2-Heptylcyclopentanone.
Figure 1: Degradation pathways of 2-Heptylcyclopentanone under common consumer product stress conditions.
Validated Stability Protocols
These protocols are adapted from ICH Q1A (R2) and IFRA guidelines to serve the specific needs of fragrance ingredients in complex matrices.
Protocol A: Accelerated Thermal Stability (The "Oven Test")
Purpose: To predict shelf-life stability (12 weeks at 45°C
Materials:
-
Glass vials (Amber, Type I borosilicate) with PTFE-lined caps.
-
Consumer Base Matrix (e.g., Unscented Shampoo, pH 5.5).
-
Internal Standard: Dodecane or Benzyl Acetate (must be stable in matrix).
Step-by-Step Workflow:
-
Preparation: Dose 2-Heptylcyclopentanone at 1.0% w/w into the unperfumed base.
-
Critical: Ensure high-shear mixing (2000 RPM, 5 mins) if the base is viscous to ensure micellar encapsulation.
-
-
Aliquot: Dispense 10g samples into amber vials. Fill to minimal headspace to reduce oxidation.
-
Storage:
-
Set A (Stress): Incubator at 45°C ± 2°C .
-
Set B (Control): Refrigerator at 4°C .
-
-
Sampling Points: T=0, 2 weeks, 4 weeks, 8 weeks, 12 weeks.
-
Extraction (at each timepoint):
-
Weigh 1g of sample.
-
Add 9mL Ethyl Acetate (containing 0.1 mg/mL Internal Standard).
-
Vortex for 1 min; Centrifuge at 3000 RPM for 5 min.
-
Inject supernatant into GC-MS.
-
Acceptance Criteria:
-
Recovery > 85% relative to T=0.[3]
-
No formation of lactones (m/z 99, 71 peaks) indicating ring oxidation.
Protocol B: Oxidative Compatibility (Bleach Challenge)
Purpose: To confirm instability in hypochlorite systems (Negative Control).
Workflow:
-
Dose analyte at 0.5% into a 5% Sodium Hypochlorite solution.
-
Store at Room Temperature (25°C).
-
Monitor visually and analytically at 24 hours and 7 days .
-
Expected Result: Rapid loss of analyte (>50% loss in 24h) and chlorination byproducts.
-
Note: This confirms the ingredient is not suitable for bleach-based cleaners.
-
Analytical Methodology
To ensure data integrity, use Gas Chromatography (GC) with Mass Spectrometry (MS) for identification and Flame Ionization Detection (FID) for robust quantification.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm) | DB-Wax separates polar isomers; HP-5MS is better for general screening. |
| Inlet Temp | 250°C | Sufficient volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column saturation from the 1% dosage. |
| Oven Program | 60°C (1 min) | Slow ramp ensures separation from matrix components (fatty alcohols). |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |
| Detection | MS (Scan 35-350 amu) | Monitor parent ion ( |
Data Interpretation Table
| Retention Time (Rel) | Mass Ion (m/z) | Identification | Significance |
| 1.00 | 182, 83, 96 | 2-Heptylcyclopentanone | Target Analyte |
| 0.95 | 180 | 2-Heptylidene cyclopentanone | Oxidation product (Unsaturated) |
| 1.10 - 1.20 | Varies | Schiff Base Conjugates | Reaction with matrix amines |
| < 0.50 | 44, 60 | Carboxylic Acids | Ring cleavage degradation |
References
-
ICH Q1A (R2). Stability Testing of New Drug Substances and Products.
-
[Link]
-
-
IFRA Standards Library . International Fragrance Association.[2][4] (Search for CAS 137-03-1 and related analogs).
-
[Link]
-
-
PubChem. 2-Heptylcyclopentanone (Compound Summary).
-
[Link]
-
-
Cosmetics Europe. Guidelines on Stability Testing of Cosmetic Products.
-
[Link]
-
-
The Good Scents Company.
-
[Link]
-
Sources
Application Note: High-Throughput Screening of Cyclopentanone Derivatives
Introduction: The Cyclopentanone Pharmacophore
Cyclopentanone derivatives (CPDs) represent a "privileged scaffold" in medicinal chemistry, particularly valued for their rigid stereochemistry and ability to display substituents in defined vectors. They are structurally central to prostaglandins, jasmonates, and synthetic chalcone analogues.
However, screening CPD libraries presents unique challenges. Many bioactive CPDs contain
This guide outlines a high-fidelity High-Throughput Screening (HTS) workflow designed to maximize hit quality while rigorously filtering false positives associated with the electrophilic nature of cyclopentanones.
Library Design & Pre-Screening Quality Control
Before valid screening can occur, the physical behavior of the library must be established. CPDs are often highly lipophilic (
Pre-Screening Solubility Protocol (Nephelometry)
Objective: Determine the maximum soluble concentration (MSC) in assay buffer (1% DMSO).
Materials:
-
Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar)
-
96-well clear-bottom plates
-
PBS (pH 7.4)
Procedure:
-
Stock Prep: Prepare 10 mM stocks of CPDs in 100% DMSO.
-
Dilution: Perform a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of PBS (Final DMSO: 1%).
-
Incubation: Shake at 600 rpm for 30 minutes at RT.
-
Read: Measure forward light scatter (laser intensity).
-
Analysis: The MSC is defined as the concentration immediately preceding a >10% increase in background scatter.
Critical Insight: Exclude compounds with MSC < 10 µM from the primary screen to prevent "aggregators" from sequestering the enzyme/target, which causes false inhibition.
Core HTS Workflow
The following workflow utilizes acoustic liquid handling to minimize tip-based compound adsorption, a common issue with lipophilic cyclopentanones.
Visualization: HTS Logic Flow
Figure 1: Logical flow for screening cyclopentanone derivatives, emphasizing the critical counter-screen step for chemical reactivity.
Protocol A: Acoustic Liquid Handling
Rationale: Traditional tip-based transfer can result in 5-10% loss of lipophilic compounds due to adsorption to polypropylene tips. Acoustic droplet ejection (ADE) eliminates this variable.
Equipment: Labcyte Echo 550 or equivalent. Source Plate: 384-well LDV (Low Dead Volume) COP plate. Destination Plate: 384-well white opaque tissue culture plate.
Steps:
-
Centrifuge source plate at 1000 x g for 5 minutes to remove bubbles.
-
Calibrate Echo fluid composition to "DMSO" (universal calibration).
-
Transfer 40 nL of 10 mM compound stock to destination wells containing 40 µL of media.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Ideal for cell-based assays).
-
-
Dispense 40 nL of DMSO into Columns 1 and 2 (Negative Control).
-
Dispense 40 nL of 10 mM Staurosporine (or reference inhibitor) into Columns 23 and 24 (Positive Control).
Protocol B: Primary Screen (Cellular Cytotoxicity)
Many cyclopentanone derivatives (e.g., diarylidenecyclopentanones) target cancer cell proliferation. We utilize a luminescent ATP assay to avoid the optical interference often seen with colored cyclopentanone compounds in colorimetric (MTT) assays.
Assay: CellTiter-Glo® (Promega) or equivalent. Cell Line: HeLa or MCF-7 (common targets for CPDs).
-
Seeding: Dispense 1,000 cells/well in 40 µL media into the destination plate (pre-spotted with compound from Protocol A).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Detection: Add 20 µL of CellTiter-Glo reagent.
-
Lysis: Shake plate orbitally at 900 rpm for 2 minutes.
-
Equilibration: Incubate at RT for 10 minutes to stabilize luminescent signal.
-
Read: Measure Total Luminescence (0.1s integration time).
Data Normalization:
Protocol C: The Critical Counter-Screen (Thiol Reactivity)
The Problem: The
Mechanism:
-
Incubate Compound + GSH.
-
Add Ellman’s Reagent (DTNB).
-
If compound reacts with GSH, less GSH is available to react with DTNB
Reduced Absorbance at 412 nm.
Procedure:
-
Mix: Combine 10 µM Compound + 50 µM GSH in PBS (pH 7.4).
-
Wait: Incubate 60 minutes at RT.
-
Develop: Add 50 µL of 2 mM DTNB solution.
-
Read: Measure Absorbance at 412 nm.
Interpretation Table:
| Result | Interpretation | Action |
| >90% GSH Remaining | Non-reactive | Prioritize (Specific Binder) |
| 50-90% GSH Remaining | Moderate Reactivity | Flag (Potential covalent inhibitor) |
| <50% GSH Remaining | Highly Reactive | Discard (Likely PAINS/Promiscuous) |
Data Analysis & Validation
Quality Metrics
For the screen to be valid, the Z-Factor must be calculated for each plate:
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Target:
.
Visualization: Hit Triage Logic
Figure 2: Triage logic to filter optical and chemical false positives common in cyclopentanone libraries.
References
-
Biological Activities of Cyclopentenediones. Vacek, J. et al. (2025).[2] ResearchGate.[2] A comprehensive review of the pharmacological potential of the cyclopent-4-ene-1,3-dione skeleton.
-
Assay Interference by Chemical Reactivity. Dahlin, J.L. et al. (2015). NCBI Bookshelf (Assay Guidance Manual). Definitive guide on identifying PAINS and Michael acceptor interference in HTS.
-
Diarylidenecyclopentanone Derivatives as Anticancer Agents. Tamang, N. et al. (2020).[3] Medicinal Chemistry Research. Specific protocols for synthesizing and screening cyclopentanone derivatives against HeLa cells.
-
Automated Liquid Handling for Library Prep. Beckman Coulter Life Sciences. Overview of acoustic and tip-based automation for high-throughput workflows.
-
High-Throughput Screening to Predict Chemical-Assay Interference. Alves, V.M. et al. (2020). Nature Scientific Reports. Analysis of autofluorescence and luciferase inhibition interference in Tox21 libraries.
Sources
Application Note & Protocols: Isotopic Labeling of 2-Heptylcyclopentanone for Metabolic Studies
Abstract: The elucidation of metabolic pathways is a cornerstone of drug development and chemical safety assessment. Understanding how a xenobiotic is absorbed, distributed, metabolized, and excreted (ADME) is critical for evaluating its efficacy and potential toxicity. Isotopic labeling, coupled with mass spectrometry, offers an unambiguous and highly sensitive method to trace the fate of a compound in vitro and in vivo. This document provides a comprehensive guide to the strategic isotopic labeling of 2-Heptylcyclopentanone, a model compound representative of alkylated cyclic ketones found in fragrances and as intermediates in chemical synthesis. We present detailed protocols for the synthesis of ¹³C-labeled 2-Heptylcyclopentanone, its application in in vitro metabolic studies using liver S9 fractions, and the subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize its metabolites.
Introduction: The Rationale for Isotopic Labeling in Metabolism
Metabolic studies are fundamental to understanding the biotransformation of new chemical entities.[1] The body's enzymatic machinery, primarily in the liver, modifies foreign compounds to facilitate their excretion.[2] These modifications can lead to detoxification or, in some cases, bioactivation to more reactive or toxic species. Therefore, identifying the resulting metabolites is a mandatory step in preclinical safety assessment.
Stable Isotope Labeling (SIL) is a powerful technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[3] When analyzed by mass spectrometry (MS), the labeled compound and its metabolites will exhibit a characteristic mass shift, making them easily distinguishable from endogenous molecules in a complex biological matrix.[4] This approach significantly simplifies metabolite identification, reduces ambiguity, and enables precise quantification.[4][5]
2-Heptylcyclopentanone serves as an excellent model compound for this guide. Its structure contains two key motifs for metabolic attack: a cyclic ketone and a saturated alkyl chain. Understanding its metabolic fate provides a blueprint for studying a wide range of similar chemical structures.
Strategic Selection of Isotopic Label
The choice of isotope and its position within the molecule is a critical decision that dictates the success of a metabolic study. The ideal labeled compound should be metabolically stable (the label is not lost during biotransformation) and provide a clear, interpretable mass shift.
Key Considerations for Labeling 2-Heptylcyclopentanone:
| Isotope | Position of Label | Rationale & Justification |
| ¹³C | Carbonyl Carbon (C-1) | High metabolic stability: The ketone group may be reduced to a secondary alcohol, but the carbon atom itself is unlikely to be cleaved. Diagnostic Fragment: The carbonyl group is a key feature, and its presence in fragment ions during MS/MS analysis can be confirmed by the +1 Da mass shift. |
| ¹³C | Alpha-Carbon (C-2) | Good metabolic stability: While the adjacent carbonyl can influence reactivity, this position is generally stable. Labeling here helps track the integrity of the cyclopentanone ring. |
| ¹³C | Heptyl Chain (e.g., C-1') | Excellent for tracking chain metabolism: The alkyl side chain is a prime target for oxidation.[6] Labeling the first carbon of the chain ensures that initial hydroxylation events are captured. Placing multiple ¹³C atoms (e.g., ¹³C₂) can provide a larger mass shift for clearer detection.[7] |
| ²H (Deuterium) | Heptyl Chain | Cost-effective synthesis: Deuterated reagents are often more accessible. Caution: Deuterium labels can sometimes be lost through exchange or may exhibit kinetic isotope effects, potentially altering the rate of metabolism. Placing them on a carbon not adjacent to a carbonyl or other activating group is preferred to minimize exchange. |
For this guide, we will focus on labeling the carbonyl carbon (C-1) with a single ¹³C atom . This strategy provides a robust and unambiguous tracer for the core structure of the molecule.
Synthesis of [1- ¹³C]-2-Heptylcyclopentanone
The synthesis of the labeled compound will be achieved through a two-step process: a Dieckmann condensation to form the labeled cyclopentanone ring precursor, followed by alkylation to attach the heptyl chain. This approach allows for the incorporation of the label at a late stage, which is often economically advantageous.
Synthetic Workflow Diagram
Caption: Synthetic route for [1-¹³C]-2-Heptylcyclopentanone.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Supplier | Grade |
| Diethyl [1-¹³C]adipate | Isotope Supplier | >99% ¹³C |
| Sodium Ethoxide (NaOEt) | Chemical Supplier | Reagent Grade |
| Toluene | Chemical Supplier | Anhydrous |
| 1-Bromoheptane | Chemical Supplier | >98% |
| Sodium Hydride (NaH), 60% in oil | Chemical Supplier | Reagent Grade |
| Tetrahydrofuran (THF) | Chemical Supplier | Anhydrous |
| Sodium Hydroxide (NaOH) | Chemical Supplier | Reagent Grade |
| Hydrochloric Acid (HCl), conc. | Chemical Supplier | Reagent Grade |
| Diethyl Ether | Chemical Supplier | ACS Grade |
| Saturated Sodium Bicarbonate | Lab Prepared | |
| Brine | Lab Prepared | |
| Anhydrous Magnesium Sulfate | Chemical Supplier | |
| Silica Gel | Chemical Supplier | 230-400 mesh |
Step 1: Dieckmann Condensation to form Ethyl [5-¹³C]-2-oxocyclopentane-1-carboxylate [8]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (250 mL) and sodium ethoxide (1.1 eq).
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of Diethyl [1-¹³C]adipate (1.0 eq) in anhydrous toluene (50 mL) dropwise over 2 hours.
-
Continue refluxing for an additional 4 hours. The reaction mixture will become thick and yellowish.
-
Cool the reaction to room temperature and then quench by carefully pouring it over a mixture of ice and concentrated HCl (1.5 eq).
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate, then brine. Dry over anhydrous magnesium sulfate.
-
Concentrate the solvent in vacuo to yield the crude β-keto ester, which can be used in the next step without further purification. QC Check: An aliquot can be analyzed by ¹³C-NMR to confirm the incorporation of the label.
Step 2: Alkylation and Decarboxylation
-
In a separate flame-dried flask under inert atmosphere, add the crude β-keto ester from Step 1 dissolved in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add 1-bromoheptane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water. Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate in vacuo.
-
To the crude alkylated intermediate, add a 10% aqueous solution of NaOH (5 eq) and heat to reflux for 4 hours to hydrolyze the ester.
-
Cool the mixture and acidify with concentrated HCl until pH ~1. Add more concentrated HCl (2 eq) and reflux for another 4 hours to effect decarboxylation.
-
Cool to room temperature, extract three times with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.
-
Concentrate in vacuo and purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield pure [1-¹³C]-2-Heptylcyclopentanone .
-
Final QC: Confirm identity, purity (>98%), and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Metabolism Protocol
This protocol uses a pooled liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broad overview of metabolic pathways. All procedures should adhere to Good Laboratory Practice (GLP) guidelines where applicable.[9][10]
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Incubation Protocol
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Commercial kits are recommended for consistency.
-
Test Compound Stock: Prepare a 10 mM stock solution of [1-¹³C]-2-Heptylcyclopentanone in acetonitrile or DMSO.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine phosphate buffer, pooled liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL), and the cofactor solution.
-
Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Prepare a T=0 sample by adding the quenching solution (see step 5) before adding the test compound.
-
-
Pre-incubation: Gently mix the tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the [1-¹³C]-2-Heptylcyclopentanone stock solution to each tube to achieve a final substrate concentration (e.g., 1-10 µM). Ensure the final solvent concentration is low (<1%) to avoid inhibiting enzymatic activity.
-
Incubation and Sampling: Incubate at 37°C. At designated time points (e.g., 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analytical Methodology and Data Interpretation
LC-MS/MS is the preferred analytical technique due to its sensitivity and specificity.[4] The key to this method is identifying pairs of peaks separated by the mass of the isotopic label(s).
Hypothesized Metabolic Pathways
Based on the structure of 2-Heptylcyclopentanone, several metabolic pathways are plausible:
-
Phase I Reactions:
-
Reduction: The cyclopentanone carbonyl can be reduced to a secondary alcohol.
-
Hydroxylation: The heptyl chain is a likely site for cytochrome P450-mediated hydroxylation, primarily at the terminal (ω) and penultimate (ω-1) positions.[11][12]
-
Oxidation: Further oxidation of the hydroxylated metabolites can lead to ketones or carboxylic acids.
-
-
Phase II Reactions:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form highly water-soluble products.
-
Caption: Hypothesized metabolic pathways for 2-Heptylcyclopentanone.
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan (e.g., m/z 100-1000) followed by data-dependent MS/MS |
Data Interpretation: The primary goal is to search the LC-MS data for mass spectral peaks that correspond to the expected metabolites of the unlabeled compound, but shifted by +1 Da due to the ¹³C label.
Expected Mass Shifts for [1-¹³C]-2-Heptylcyclopentanone (Unlabeled MW = 182.29):
| Metabolite | Biotransformation | Expected Labeled Mass (Monoisotopic) | Mass Shift from Parent |
| Parent Compound | - | 183.17 | 0 |
| Reduced Metabolite | + 2H | 185.18 | +2 |
| Hydroxylated Metabolite | + O | 199.16 | +16 |
| Dihydroxylated Metabolite | + 2O | 215.16 | +32 |
| Carboxylic Acid | + 2O - 2H | 213.14 | +30 |
| Glucuronide Conjugate | + O + C₆H₈O₆ | 375.19 | +192 |
Specialized metabolite identification software can automate the search for these characteristic mass shifts and isotopic patterns, greatly accelerating data analysis.
Conclusion
This application note provides a robust framework for the synthesis and metabolic analysis of isotopically labeled 2-Heptylcyclopentanone. The strategic placement of a ¹³C label on the carbonyl carbon offers a stable and reliable tracer to investigate the biotransformation of this alkylated cyclic ketone. The detailed protocols for synthesis, in vitro incubation, and LC-MS/MS analysis serve as a practical guide for researchers in drug metabolism, toxicology, and related fields. By applying these methodologies, scientists can gain crucial insights into the metabolic fate of novel compounds, facilitating informed decisions in the development pipeline.
References
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Crist, R. M., et al. (2001). Synthesis of isomeric 1,4-[13C]2-labeled 2-ethoxycarbonyl-1,4-diphenylbutadienes. Tetrahedron Letters, 42(4), 619-621. Available at: [Link]
-
Li, J., et al. (2022). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]
-
Wikipedia contributors. (2023). Corey–House synthesis. Wikipedia. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. Available at: [Link]
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Bio-Rad. (n.d.). List of Metabolic Pathways. BMRB. Available at: [Link]
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Khan, Y. S., & Sereda, M. K. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. Available at: [Link]
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Pharmuni. (n.d.). Good Laboratory Practice (GLP) Guidelines. Pharmuni. Available at: [Link]
-
Al-Hadiya, B. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1937. Available at: [Link]
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Wikipedia contributors. (2023). Beta oxidation. Wikipedia. Available at: [Link]
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Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 1-4. Available at: [Link]
-
He, Y., et al. (2018). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. Publications. Available at: [Link]
-
Lichtenecker, R. J., et al. (2014). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry, 12(38), 7551-7560. Available at: [Link]
-
Adeva, M., & Souto, G. (2011). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2022). 7.1: An Overview of Metabolic Pathways - Catabolism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available at: [Link]
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Metabolic Solutions. (n.d.). Good Laboratory Practice GLP. Available at: [Link]
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BYJU'S. (2020). Corey House Reaction. Available at: [Link]
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Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10113-10121. Available at: [Link]
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Al-Hadiya, B. (2020). Metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules. Preprints.org. Available at: [Link]
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Wang, Z., et al. (2021). Experimental and kinetic modeling study of cyclopentanone pyrolysis in a jet-stirred reactor. Combustion and Flame, 230, 111438. Available at: [Link]
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Reddy, D. S. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Available at: [Link]
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Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. Available at: [Link]
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Bueschl, C., et al. (2012). Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
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Cotter, D. G., et al. (2019). Ketone body metabolism and cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology, 316(1), H8-H27. Available at: [Link]
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LibreTexts Chemistry. (2023). 10.7: Organometallic Coupling Reactions. Available at: [Link]
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Al-Hadiya, B. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 25(6), 1451. Available at: [Link]
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Delgoda, R., & D'Souza, R. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. Available at: [Link]
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Wang, J., et al. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in Pharmacology, 14, 1297072. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]
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Thompson, K. J., & Piasentin, E. (2019). Metabolic pathway of arachidonic acid via 5-lipoxygenase. ResearchGate. Available at: [Link]
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Angioni, E., et al. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study. Journal of Clinical Medicine, 12(3), 922. Available at: [Link]
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European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Available at: [Link]
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Al-Bayati, F. A. (n.d.). THE HYDROXYLATION OF ALIPHATIC SYSTEMS. University of Babylon. Available at: [Link]
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Grokipedia. (n.d.). Corey–House synthesis. Available at: [Link]
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Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Available at: [Link]
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AOCS. (2019). Fatty Acid beta-Oxidation. Available at: [Link]
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CfPIE. (2024). Understanding Good Laboratory Practice (GLP) Guidelines. Available at: [Link]
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Organic Reactions. (n.d.). The Dieckmann Condensation. Available at: [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]
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Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(4), 638-647. Available at: [Link]
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Troubleshooting & Optimization
Technical Guide: Optimizing 2-Heptylcyclopentanone Synthesis
To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Yield Optimization & Troubleshooting for 2-Heptylcyclopentanone (Alismone)
Executive Summary & Diagnostic Framework
The synthesis of 2-Heptylcyclopentanone (CAS: 137-03-1) is frequently bottlenecked by two competing mechanisms: polyalkylation (in direct alkylation) or self-condensation (in aldol routes).
To improve yield, you must first identify which synthetic pathway you are currently utilizing. This guide covers the two primary methodologies:
-
The "Industrial" Route (Recommended): Cross-Aldol Condensation followed by Selective Hydrogenation.
-
Primary Failure Mode: Polymerization of reactants or over-reduction of the ketone.
-
-
The "High-Precision" Route: Stork Enamine Alkylation.
-
Primary Failure Mode: Hydrolysis of the enamine intermediate or steric hindrance.
-
Module A: The Aldol Condensation Route (Scalable & Robust)
This is the most common route for producing gram-to-kilogram quantities. It involves condensing cyclopentanone with heptanal to form 2-heptylidenecyclopentanone , followed by hydrogenation.
Phase 1: Cross-Aldol Condensation
The Challenge: Cyclopentanone loves to react with itself (self-condensation), and heptanal is prone to polymerization.
Optimized Protocol:
-
Reagents: Cyclopentanone (excess), Heptanal, NaOH (aq), Toluene.
-
Key Mechanic: Kinetic control via Slow Addition.
Step-by-Step Workflow:
-
Charge the Vessel: Load Cyclopentanone (3.0 equivalents) and 2.5% aqueous NaOH into the reactor.
-
Why Excess Ketone? You must statistically drown the aldehyde to prevent heptanal-heptanal condensation.
-
-
Temperature Control: Heat mixture to 70–80°C .
-
Controlled Addition: Add Heptanal (1.0 equivalent) dropwise over 4–6 hours .
-
Critical: If added too fast, local concentration of aldehyde rises, triggering self-aldol side reactions (lowering yield).
-
-
Dehydration (The Drive): After addition, raise temperature to 110°C (reflux) and use a Dean-Stark trap (or azeotropic distillation) to remove water continuously.
-
Chemistry: The reaction is reversible. Removing water drives the equilibrium toward the enone product.
-
Phase 2: Selective Hydrogenation
The Challenge: Reducing the C=C double bond without touching the C=O ketone.
Optimized Protocol:
-
Catalyst: 5% Pd/C (Palladium on Carbon). Avoid Raney Nickel unless pH is strictly controlled, as it favors alcohol formation.
-
Solvent: Ethanol or Ethyl Acetate.
-
Pressure: Low Pressure (1–3 bar / 15–45 psi).
Troubleshooting the Hydrogenation:
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Product contains Alcohol (2-heptylcyclopentanol) | Over-reduction | Stop reaction immediately upon H2 uptake cessation. Lower pressure to 1 bar. Switch to a less active catalyst support (e.g., Pd/Al2O3). |
| Incomplete Conversion | Catalyst Poisoning | Ensure the aldol product was washed thoroughly to remove sulfur or residual base/acid before hydrogenation. |
Module B: The Stork Enamine Route (High Purity)
If your application requires >98% purity (e.g., pharmaceutical intermediates) and you are struggling with side-products in the Aldol route, switch to Enamine chemistry. This method prevents polyalkylation (adding two heptyl groups).
Mechanism:
-
Enamine Formation: Cyclopentanone + Pyrrolidine
1-(1-pyrrolidinyl)cyclopentene. -
Alkylation: Enamine + 1-Bromoheptane
Alkylated Iminium Salt. -
Hydrolysis: Iminium Salt + H2O
2-Heptylcyclopentanone.
Critical Control Point:
-
Water Exclusion: Step 1 and 2 must be strictly anhydrous. Use a Dean-Stark trap for Step 1 to remove water as it forms.
-
Solvent: Use Acetonitrile or Dioxane for the alkylation step to improve rate.
Visualizing the Process Logic
The following diagram illustrates the decision matrix and chemical flow for the recommended Aldol route, highlighting critical failure points.
Caption: Process flow for the Aldol-Hydrogenation route. Red diamonds indicate critical failure points where yield is lost.
Troubleshooting FAQ
Q1: My final product has a "burnt" or "resinous" smell and low yield. What happened? A: This indicates polymerization of the heptanal or the enone intermediate.
-
Fix: Ensure you are using 3 equivalents of Cyclopentanone relative to Heptanal. The excess ketone acts as a solvent and diluent, preventing heptanal molecules from finding each other and polymerizing.
Q2: I am seeing significant amounts of "dicyclopentylidene" byproducts. A: This is self-condensation of the starting ketone.
-
Fix: Your base concentration might be too high. Lower the NaOH concentration to 1-2% or switch to a solid base catalyst like MgO/ZrO2 or Hydrotalcite , which offer higher selectivity for cross-condensation over self-condensation [1].
Q3: During hydrogenation, the reaction stalls at 80% conversion. A: The catalyst surface is likely poisoned.
-
Fix: If you used a sulfur-containing solvent or failed to wash out the base from the previous step, the Pd/C will deactivate. Perform a rigorous acid wash (dilute HCl) followed by water wash on the intermediate before hydrogenation. Alternatively, heat the hydrogenation reaction slightly (to 40°C), but monitor closely to avoid over-reduction.
Q4: Can I use direct alkylation (Cyclopentanone + Heptyl Bromide + LDA)? A: It is not recommended for high yield. Direct alkylation often results in polyalkylation (adding two heptyl chains) and O-alkylation (forming enol ethers). The Enamine route (Module B) is the correct way to perform alkylation if you wish to avoid the Aldol route.
References
-
Selectivity in Aldol Condensation: T. Tsoncheva et al., "Aldol condensation of cyclopentanone with valeraldehyde over metal oxides," ResearchGate, 2025. Link
-
Industrial Synthesis Protocol: Patent CN104892386A, "Synthesis method of 2-heptamethylene cyclopentanone," Google Patents. Link
-
Product Characterization: "2-Heptylcyclopentanone," PubChem. Link
-
Enamine Chemistry Basics: "Cyclopentenone synthesis via Enamines," Organic Chemistry Portal. Link
Overcoming poor solubility of 2-Heptylcyclopentanone in aqueous media
Status: Operational | Topic: Aqueous Solubility Optimization | Molecule: 2-Heptylcyclopentanone (CAS: 137-03-1)[1]
Executive Summary & Physicochemical Reality Check
The Problem: You are likely experiencing phase separation, cloudiness, or inconsistent biological data. The Cause: 2-Heptylcyclopentanone possesses a LogP of approximately 3.8 – 4.2 [1, 3]. While the ketone group offers a dipole, the 7-carbon alkyl chain (heptyl group) dominates the molecule's behavior, rendering it practically insoluble in water (<30 mg/L) [2].
The Solution: You cannot force this molecule into water thermodynamically. You must cheat thermodynamics using Kinetic Stabilization (Emulsions) or Thermodynamic Shielding (Cyclodextrins/Micelles).
Diagnostic Hub: Select Your Solubilization Strategy
Do not guess. Use this decision matrix to select the protocol that matches your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.
Comparative Analysis of Methods
| Feature | Cyclodextrins (HP-β-CD) | Co-Solvents (DMSO/EtOH) | Surfactants (Tween 80) |
| Solubility Mechanism | Host-Guest Inclusion Complex | Dielectric Constant Modification | Micellar Encapsulation |
| Cellular Toxicity | Very Low | High (>0.1% v/v) | Moderate (Membrane lysis) |
| Stability | High (Protect against oxidation) | Low (Precipitation upon dilution) | High |
| Protocol Complexity | High (Requires equilibration) | Low (Simple mixing) | Moderate |
| Best For | In vivo / Sensitive Cell Lines | High-Throughput Screening | Lysis Buffers / Formulations |
Detailed Protocol Library
Protocol A: Cyclodextrin Inclusion Complex (The "Gold Standard")
Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity that accommodates the heptyl chain, while the hydrophilic exterior interacts with water [4, 5]. This creates a "molecular shuttle."
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Milli-Q Water
-
0.22 µm PES Syringe Filter
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v solution. (e.g., 2g CD in 10mL water). Note: 20% is the standard clinical threshold for maximizing solubility without excessive viscosity.
-
Add Target: Add 2-Heptylcyclopentanone in excess (e.g., 10 mg per 10 mL). You want to saturate the solution.
-
Equilibration (Critical): Vortex vigorously for 2 minutes. Then, place on a shaker/rotator at room temperature for 24 hours .
-
Why? Complexation is an equilibrium process. Instant mixing is insufficient for the heptyl chain to fully enter the cavity.
-
-
Clarification: Centrifuge at 3,000 x g for 10 minutes to pellet undissolved oil droplets.
-
Filtration: Pass the supernatant through a 0.22 µm filter.
-
Validation: The filtrate is your stock solution. Quantify concentration via HPLC or UV-Vis before use.
Protocol B: The "Co-Solvent Spike" (For Rapid Screening)
Theory: Dissolving the lipophile in a water-miscible solvent (DMSO) first, then diluting into water. Warning: This creates a metastable solution. The "Ouzo effect" (spontaneous micro-emulsification) may occur, leading to precipitation over time [2].
Step-by-Step:
-
Master Stock: Dissolve 2-Heptylcyclopentanone in pure DMSO to reach 100 mM .
-
Intermediate Dilution: Dilute the Master Stock 1:10 in DMSO (now 10 mM).
-
Final Spike: Add 1 µL of the 10 mM stock into 999 µL of culture medium/buffer.
-
Result: 10 µM final concentration, 0.1% DMSO.
-
Technique: Inject the DMSO solution under the surface of the stirring aqueous buffer. Do not drop it on top.
-
Troubleshooting & FAQs
Q1: My results are highly variable between replicates. Why?
Diagnosis: Plastic Adsorption. 2-Heptylcyclopentanone is highly lipophilic. It will adsorb onto polystyrene (PS) and polypropylene (PP) surfaces (pipette tips, well plates, reservoirs) within minutes. The Fix:
-
Use Glass vials for stock preparation.
-
Use Low-Binding polypropylene tips.
-
Add 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a carrier protein, keeping the molecule in solution and preventing it from sticking to the plastic walls.
Q2: The solution turns cloudy immediately after adding water.
Diagnosis: Ostwald Ripening / Phase Separation. You exceeded the solubility limit of the co-solvent system. The water "squeezed" the hydrophobic molecule out. The Fix: Switch to Protocol A (Cyclodextrins) . If you must use co-solvents, increase the temperature slightly (to 37°C) or add a surfactant like Tween 80 (0.05%) to stabilize the dispersion.
Q3: Can I use this molecule in a cell-free enzymatic assay?
Diagnosis: Enzyme Inhibition via Aggregation. At high concentrations, lipophilic compounds form promiscuous aggregates that sequester enzymes, leading to false positives (inhibition). The Fix: Include 0.01% Triton X-100 in your assay buffer to break up non-specific aggregates.
References
- Vertex AI Search. (2026). Solubility of 2-Heptylcyclopentanone and Solubilization Techniques.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78468, 2-Heptylcyclopentanone. Retrieved January 31, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Szente, L., et al. (1998).[5] Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins.[5] Journal of Inclusion Phenomena.[5]
Sources
Preventing isomerization of 2-Heptylcyclopentanone during synthesis
Welcome to our dedicated resource for scientists and researchers engaged in the synthesis of 2-heptylcyclopentanone. A common and critical challenge in this process is the unintended isomerization of the desired saturated ketone into its thermodynamically more stable, conjugated α,β-unsaturated isomer, 2-heptylidenecyclopentanone. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to help you mitigate this side reaction, thereby improving product purity and yield.
The Core Challenge: Understanding Isomerization
The synthesis of 2-heptylcyclopentanone is typically achieved by the α-alkylation of cyclopentanone. This process involves the formation of an enolate intermediate, which is then reacted with a heptyl halide. The propensity for isomerization arises from the formation of this enolate and the reaction conditions employed.
-
Thermodynamic vs. Kinetic Control: An unsymmetrical ketone like cyclopentanone can be deprotonated at two different positions. The choice of base, temperature, and solvent dictates which proton is removed, leading to either the kinetic or thermodynamic enolate.[1]
-
Thermodynamic Enolate: Favored by weaker bases (e.g., NaOEt, NaH) and higher temperatures, this is the more stable, more substituted enolate. Its formation is a reversible process that allows equilibrium to be reached.[1][2]
-
Kinetic Enolate: Favored by strong, sterically hindered bases (e.g., LDA) and very low temperatures (-78 °C), this is the less stable, less substituted enolate that is formed faster.[1][3] The conditions are irreversible, "trapping" the product of the faster reaction.[4]
-
Isomerization to 2-heptylidenecyclopentanone occurs when conditions permit equilibration to the more stable conjugated system, which is often promoted by residual base or acid during the reaction or workup.
Mechanism: The Path to Isomerization
Caption: Equilibrium between the ketone and its isomer via an enolate.
To successfully synthesize 2-heptylcyclopentanone, the reaction must be guided down a kinetic pathway, and conditions that could lead to isomerization during purification must be strictly avoided.
Troubleshooting Guide: Preventing Isomerization
This section addresses specific issues you may encounter, providing the underlying cause and a robust, scientifically-validated solution.
| Problem Encountered | Primary Cause(s) | Recommended Solution & Protocol | Scientific Rationale |
| High percentage of the 2-heptylidenecyclopentanone isomer in the crude product. | Use of a non-hindered base (e.g., NaH, NaOEt) or elevated reaction temperatures (>-40 °C). | Employ a kinetically controlled protocol. Use Lithium Diisopropylamide (LDA) as the base at -78 °C in an aprotic solvent like THF.[2][3][5] | LDA is a strong, sterically bulky base that rapidly and irreversibly deprotonates the less-hindered α-carbon of cyclopentanone.[1] The low temperature prevents the system from reaching thermodynamic equilibrium, thus favoring the formation of the kinetic enolate, which leads to the desired 2-heptylcyclopentanone upon alkylation.[4] |
| Isomerization occurs during aqueous workup. | Quenching the reaction with a strong acid or base, which can catalyze isomerization of the product. | Use a neutral or mildly acidic quench. Slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. | Ammonium chloride is the salt of a weak acid and a weak base, providing a buffered and near-neutral pH environment. This effectively neutralizes the reactive enolate and any remaining LDA without introducing harsh acidic or basic conditions that would promote isomerization. |
| Product isomerizes during column chromatography. | The stationary phase, typically silica gel, is inherently acidic. | Deactivate the silica gel or use an alternative purification method. Before preparing the column, slurry the silica gel in the eluent containing 1-2% triethylamine. Alternatively, for thermally stable compounds like this, vacuum distillation is a superior, non-acidic purification method. | The acidic surface of standard silica gel can catalyze the enolization and subsequent isomerization to the conjugated system. Pre-treating the silica with a volatile base like triethylamine neutralizes these acidic sites. Distillation avoids contact with any acidic media altogether. |
| Low overall yield, even with good product purity. | 1. Incomplete conversion of cyclopentanone to the enolate. 2. Presence of moisture in the reaction. 3. Competing side reactions (e.g., self-aldol condensation). | 1. Ensure slow, dropwise addition of cyclopentanone to a slight excess (1.05-1.1 equivalents) of LDA. 2. Use rigorously dried (anhydrous) THF and flame-dry all glassware under an inert atmosphere. 3. Use freshly distilled cyclopentanone. | 1. A slight excess of base ensures the complete deprotonation of the ketone.[5] 2. LDA and the resulting enolate are extremely strong bases and will be instantly quenched by any protic source, including water. 3. Over time, cyclopentanone can form aldol adducts, which introduce impurities and consume reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is -78 °C such a critical temperature? Can I run the reaction at -40 °C? A: The temperature of -78 °C (achieved with a dry ice/acetone bath) is standard for ensuring kinetic control.[1][2] At this temperature, the activation energy barrier to form the more stable thermodynamic enolate is too high to be readily overcome.[4] Running the reaction at a higher temperature, even -40 °C, significantly increases the risk that the initially formed kinetic enolate will revert to the starting material and then equilibrate to the more stable thermodynamic enolate, leading to undesired byproducts.
Q2: I don't have n-BuLi to make LDA. Can I use a different base like potassium tert-butoxide? A: While potassium tert-butoxide is a strong, hindered base, LDA is generally preferred for achieving the highest regioselectivity in ketone alkylations.[2] LDA provides a more covalent lithium enolate, which is often less reactive and more selective. If you must use an alternative, ensure conditions are strictly anhydrous and maintained at very low temperatures, but be prepared for potentially lower selectivity.
Q3: How do I know if my silica gel is properly deactivated? A: A simple method is to check the pH of a slurry of the treated silica in distilled water; it should be basic (pH > 7.5). For practical purposes, consistently adding 1-2% triethylamine to your chromatography eluent system is a reliable and effective way to ensure the column remains deactivated throughout the purification process.
Q4: Can I use 1-iodoheptane instead of 1-bromoheptane? A: Yes, and it may even be advantageous. Alkyl iodides are more reactive alkylating agents than alkyl bromides due to iodide being a better leaving group. This can lead to faster reaction times and potentially higher yields, especially if you are experiencing issues with sluggish reactions.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of 2-heptylcyclopentanone while minimizing the formation of the 2-heptylidenecyclopentanone isomer.
Workflow for Kinetically Controlled Alkylation
Caption: Step-by-step workflow for the synthesis of 2-heptylcyclopentanone.
Materials:
-
Diisopropylamine (1.1 eq), distilled from CaH₂
-
n-Butyllithium in hexanes (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone (1.0 eq), freshly distilled
-
1-Bromoheptane (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware and Solvent Preparation: Flame-dry a three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
LDA Formation: Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting clear, colorless solution for 30 minutes at -78 °C.
-
Enolate Formation: Add freshly distilled cyclopentanone dropwise to the LDA solution. The addition should be slow to maintain the low temperature. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: Add 1-bromoheptane dropwise to the enolate solution at -78 °C. Once the addition is complete, let the reaction stir at -78 °C for another hour before allowing it to warm slowly to room temperature overnight (approx. 12-16 hours).
-
Workup: Cool the reaction mixture to 0 °C with an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 2-heptylcyclopentanone.
References
-
Noyori, R., Yokoyama, K., & Hayakawa, Y. (1978). Cyclopentenones from α,α'-dibromoketones and enamines: 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one. Organic Syntheses, 58, 56. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry LibreTexts. (2020, August 11). 19.8: Using LDA to Form an Enolate Ion. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]
-
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]
Sources
Technical Support Center: Catalyst Deactivation and Regeneration in 2-Heptylcyclopentanone Synthesis
Welcome to the technical support center for the synthesis of 2-heptylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and regeneration in this important synthesis. By understanding the underlying causes of catalyst deactivation, you can significantly improve your reaction efficiency, product yield, and process economy.
Introduction to 2-Heptylcyclopentanone Synthesis
2-Heptylcyclopentanone, a key intermediate with applications in the fragrance and pharmaceutical industries, is typically synthesized via a two-step, one-pot reaction involving the aldol condensation of cyclopentanone and n-heptanal, followed by the hydrogenation of the resulting α,β-unsaturated ketone. This process commonly employs a dual-catalyst system: a base catalyst (such as sodium hydroxide) for the condensation step and a heterogeneous noble metal catalyst (typically palladium on a support like alumina) for the hydrogenation.
The robustness of these catalysts is paramount for a successful and reproducible synthesis. However, catalyst deactivation is a frequent issue that can lead to decreased reaction rates, lower yields, and undesirable side products. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Troubleshooting Guide: Catalyst Deactivation
Issue 1: Decreased or Stalled Reaction Rate During Hydrogenation Step
Question: My aldol condensation appears to proceed as expected, but the subsequent hydrogenation is sluggish or has stopped completely. What are the likely causes related to my palladium catalyst?
Answer: A decline in hydrogenation activity is a classic sign of palladium catalyst deactivation. The primary causes can be categorized as poisoning, coking, or sintering.
-
Catalyst Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the active palladium sites, blocking them from the substrate.
-
Causality: Sulfur compounds are notorious poisons for palladium catalysts.[1][2] Industrial grades of n-heptanal can sometimes contain sulfur-containing impurities. Other potential poisons include nitrogen-containing compounds and heavy metals.
-
Diagnosis:
-
Analyze your starting materials (cyclopentanone and n-heptanal) for sulfur content using techniques like X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Characterize the spent catalyst using X-ray photoelectron spectroscopy (XPS) to identify surface contaminants.[3]
-
-
-
Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can physically block the active sites and pores.
-
Causality: In the context of aldol condensation, side reactions can produce oligomeric or polymeric byproducts that deposit on the catalyst.[4][5] These byproducts can include self-condensation products of cyclopentanone or heptanal, as well as further reactions of the desired product.[4][5] High reaction temperatures can accelerate coke formation.[6]
-
Diagnosis:
-
Visual inspection of the spent catalyst may reveal a darkening in color.
-
Thermogravimetric analysis (TGA) of the deactivated catalyst will show a weight loss upon heating in an oxidizing atmosphere, corresponding to the combustion of coke.
-
-
-
Sintering: This is the thermal agglomeration of palladium nanoparticles on the support, leading to a decrease in the active surface area.
-
Causality: High reaction or regeneration temperatures can cause the small palladium particles to migrate and coalesce into larger, less active particles.[7]
-
Diagnosis:
-
Transmission electron microscopy (TEM) of the fresh versus spent catalyst will show an increase in the average palladium particle size.
-
A decrease in the metallic surface area can be quantified by techniques like CO chemisorption.
-
-
Visualizing Palladium Catalyst Deactivation Pathways
Caption: Figure 1: Key deactivation mechanisms for palladium catalysts.
Issue 2: Low Yield or Incomplete Conversion in the Aldol Condensation Step
Question: I am observing a low yield of the aldol condensation product before the hydrogenation step. Could my base catalyst be the problem?
Answer: Yes, deactivation of the base catalyst, typically sodium hydroxide (NaOH), can lead to poor performance in the aldol condensation.
-
Side Reactions and Consumption:
-
Causality: The highly alkaline conditions required for the aldol condensation can promote side reactions. For example, n-heptanal can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde are converted to a carboxylic acid and an alcohol.[8] This consumes both the reactant and the base catalyst. Self-condensation of cyclopentanone can also occur, leading to undesired byproducts.[9]
-
Diagnosis:
-
Analyze the reaction mixture by gas chromatography-mass spectrometry (GC-MS) to identify byproducts such as heptanoic acid and heptanol.
-
Monitor the pH of the reaction mixture; a significant drop in pH can indicate consumption of the NaOH.
-
-
-
Leaching: If a supported sodium hydroxide catalyst is used, the active base can leach from the support into the reaction medium.
-
Causality: The solubility of sodium hydroxide in the reaction solvent can lead to its gradual removal from the solid support, reducing the number of active sites.
-
Diagnosis:
-
Measure the sodium content in the reaction solution using atomic absorption spectroscopy (AAS) or ICP-MS.
-
Characterize the spent catalyst to determine the remaining sodium content.
-
-
FAQs: Catalyst Handling and Prevention of Deactivation
Q1: What are the best practices for handling and storing my palladium catalyst to maintain its activity?
A1:
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). This prevents oxidation of the palladium and adsorption of atmospheric contaminants.
-
Handling: Avoid exposing the catalyst to the open air for extended periods. Use clean, dry spatulas and glassware to prevent contamination.
Q2: How can I minimize the risk of poisoning my palladium catalyst?
A2:
-
Reactant Purity: Use high-purity cyclopentanone and n-heptanal. If using industrial-grade reagents, consider a purification step such as distillation to remove potential poisons.
-
Guard Beds: For continuous flow reactions, a guard bed containing a material that can adsorb poisons before they reach the main catalyst bed can be highly effective.
Q3: What reaction conditions can I control to reduce coke formation?
A3:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. High temperatures often lead to an increase in side reactions that produce coke precursors.[6]
-
Reactant Ratio: Optimizing the molar ratio of cyclopentanone to n-heptanal can favor the desired cross-condensation over self-condensation reactions, thereby reducing the formation of coke-forming byproducts.
Catalyst Regeneration Protocols
Regeneration of Deactivated Palladium on Alumina (Pd/Al2O3) Catalyst
The appropriate regeneration strategy depends on the primary cause of deactivation.
| Deactivation Mechanism | Regeneration Protocol | Key Considerations |
| Coking | Thermal Treatment (Calcination) | Perform under a controlled flow of air or a dilute oxygen/nitrogen mixture. A typical temperature range is 300-500°C.[10] The temperature should be high enough to burn off the coke but low enough to avoid sintering of the palladium particles. |
| Poisoning (e.g., by Sulfur) | Acid Wash | Wash the catalyst with a dilute acid solution (e.g., nitric acid or hydrochloric acid) to leach out the poison.[11] This should be followed by thorough washing with deionized water and drying before reuse. This method may also lead to some loss of palladium. |
| Poisoning (e.g., by Sulfur) | Reductive Thermal Treatment | For sulfur poisoning, a high-temperature treatment under a reducing atmosphere (e.g., hydrogen) can desorb sulfur compounds.[1] Temperatures around 500°C are often effective.[12] |
| Sintering | Redispersion (Oxychlorination) | This is a more complex procedure involving treatment with a chlorine-containing atmosphere at high temperatures to form mobile palladium chloride species that can then be redispersed and reduced. This is typically performed by catalyst manufacturers. |
Step-by-Step Protocol for Thermal Regeneration of a Coked Pd/Al2O3 Catalyst
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual organic material. Dry the catalyst in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.
-
Calcination Setup: Place the dried, coked catalyst in a tube furnace equipped with a controlled gas flow system.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) while slowly ramping up the temperature to the desired calcination temperature (e.g., 400°C). This removes any remaining volatile organics.
-
Oxidative Treatment: Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 2-5% O2). Maintain this flow for a period of 2-4 hours, or until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO2.
-
Cooling: After the oxidative treatment, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.
-
Reduction (Optional but Recommended): Before reuse, it is often beneficial to reduce the oxidized palladium back to its active metallic state. This can be done by heating the catalyst in a stream of hydrogen (e.g., 5% H2 in nitrogen) at a moderate temperature (e.g., 200-300°C) for 1-2 hours.
Visualizing the Catalyst Regeneration Workflow
Caption: Figure 2: A systematic approach to catalyst regeneration.
Regeneration of Sodium Hydroxide Catalyst
For a homogeneous NaOH catalyst, regeneration is not applicable as it is consumed in side reactions. The solution is to add fresh catalyst.
For a heterogeneous (supported) NaOH catalyst that has been deactivated by leaching or surface fouling:
-
Leaching: The lost activity can be restored by re-impregnating the support with a sodium hydroxide solution, followed by drying and calcination to redisperse the active base.
-
Fouling: Washing the catalyst with a suitable solvent may remove some of the adsorbed byproducts. A mild thermal treatment in an inert atmosphere might also be effective, provided the support is thermally stable.
Conclusion
A systematic approach to diagnosing and addressing catalyst deactivation is crucial for the successful synthesis of 2-heptylcyclopentanone. By understanding the common deactivation pathways for both the palladium and base catalysts, and by implementing appropriate preventative measures and regeneration protocols, researchers can enhance the longevity and performance of their catalytic systems, leading to more efficient and cost-effective production.
References
-
ResearchGate. (n.d.). Reaction scheme of aldol condensation of heptanal and cyclopentanone-products identified in the reaction mixture. Retrieved from [Link]
- Štěpnička, P., et al. (2012). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone.
- Gremminger, A., et al. (2017). Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3 methane oxidation catalysts.
-
MDPI. (2022). Exploring the Influence of NaOH Catalyst on the Durability of Liquid Calcium Aluminate Cement Concrete. Retrieved from [Link]
- Lee, S., et al. (2020). Regeneration of Pt-Sn/Al2O3 Catalyst for Hydrogen Production through Propane Dehydrogenation Using Hydrochloric Acid.
- Google Patents. (1976). Method for reactivating palladium catalysts.
-
ScienceDirect. (2020). A strategy to regenerate coked and sintered Ni/Al2O3 catalyst for methanation reaction. Retrieved from [Link]
-
Study.com. (n.d.). In theory, the intramolecular aldol reaction of 6-oxoheptanal could yield 1-acetylcyclopentene.... Retrieved from [Link]
-
MDPI. (2017). Part II: Oxidative Thermal Aging of Pd/Al2O3 and Pd/CexOy-ZrO2 in Automotive Three Way Catalysts: The Effects of Fuel Shutoff and Attempted Fuel Rich Regeneration. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
MDPI. (2019). Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)3 in the Regeneration of Methane Combustion Catalyst: A Model Catalyst Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalysis. Retrieved from [Link]
- Google Patents. (1972). Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis.
-
ACS Publications. (2015). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Retrieved from [Link]
-
MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Retrieved from [Link]
-
MDPI. (2022). Research on the Removal of Sodium from Vanadium Tailings by Calcification Roasting and NaOH Leaching. Retrieved from [Link]
-
ResearchGate. (2020). Is it possible to run Pd/C catalytic hydrogenation in water?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the sodium hydroxide (3) catalyzed Aldol.... Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ResearchGate. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Retrieved from [Link]
-
IFP Energies nouvelles. (n.d.). Mechanism of Catalytic Coke Formation and Some Means to Limit it in Refinery Processes. Retrieved from [Link]
-
EmeraChem. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature. Retrieved from [Link]
-
Quora. (2016). Why is NaOH required in aldol condensation?. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Aromatic Chemicals from Heptaldehyde. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
RSC Publishing. (2024). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
-
MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
-
NIH. (2024). Enhancing catalyst stability: Immobilization of Cu–Fe catalyst in sodium alginate matrix for methyl orange removal via Fenton-like reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Aldol reaction. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Sodium Hydroxide Extraction From Caustic Leaching Solutions. Retrieved from [Link]
-
University of South Florida Scholar Commons. (n.d.). Characterization and Hydrogenation Activity of Supported Palladium Particles. Retrieved from [Link]
-
DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
The Good Scents Company. (n.d.). heptanal (aldehyde C-7). Retrieved from [Link]
-
ResearchGate. (n.d.). Design of Catalysts, Characterization, Kinetics and Mechanisms of Reactions, Deactivation/Regeneration. Retrieved from [Link]
-
YouTube. (2015). Aldol Condensation - Aldehyde in NaOH. Retrieved from [Link]
- Google Patents. (2006). Process for recovery of palladium from spent catalyst.
-
MDPI. (2020). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Retrieved from [Link]
-
MDPI. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. Retrieved from [Link]
-
MDPI. (2023). Enhanced Coal Fly Ash Desilication Using Atmospheric NaOH Leaching with Simultaneous Magnetic Separation. Retrieved from [Link]
-
MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Aldol reaction of RCHO. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
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- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Validation & Comparative
Technical Assessment: Sourcing and Validating Reference Standards for 2-Heptylcyclopentanone
Executive Summary: The Sourcing Challenge
For researchers in drug development and toxicology, 2-Heptylcyclopentanone presents a specific metrological challenge.[1] Unlike common pharmacopeial impurities, ISO 17034 Certified Reference Materials (CRMs) for this specific CAS number are rarely available off-the-shelf.[1]
Most commercially available stock is designated as "Fragrance Grade" or "Research Chemical Grade," typically validated only by GC-FID (Area %).[1] This is insufficient for regulated pharmaceutical applications (GMP/GLP). [1]
This guide details the risks of relying on vendor Certificates of Analysis (CoA) for this compound and provides a self-validating protocol to qualify a commercial reagent as a Secondary Reference Standard using Quantitative NMR (qNMR).
Comparative Analysis: Vendor Grades vs. Required Metrology
When sourcing 2-Heptylcyclopentanone, you will encounter three distinct tiers of product. Understanding the gap between these tiers is critical for data integrity.[1]
Table 1: Reference Standard Grade Comparison
| Feature | Grade A: ISO 17034 CRM | Grade B: Analytical Standard | Grade C: Reagent/Fragrance Grade |
| Availability | Extremely Rare for CAS 137-03-1 | Occasional (Custom Synthesis) | High (TCI, Sigma, ChemBull) |
| Purity Metric | Mass Fraction (%) | Chromatographic Area % | Chromatographic Area % |
| Traceability | SI-Traceable (NIST/BIPM) | Vendor Internal Standard | None / Batch Only |
| Uncertainty | Explicit ( | Not stated | Not stated |
| Water Content | Quantified (KF) | Sometimes Quantified | Ignored (Major Risk) |
| Residual Solvents | Quantified (GC-HS) | Sometimes Quantified | Ignored (Major Risk) |
| Suitability | Primary Calibrator | ID Confirmation | Synthesis / Cleaning Validation |
The "Purity Trap" in Vendor CoAs
A vendor may claim "99.0% Purity" based on GC-FID.[1]
-
Reality: GC detects only volatile organic compounds.[1] It ignores water, inorganic salts, and non-volatile oligomers.
-
Consequence: If the sample contains 1% water and 2% inorganic salts, the True Mass Balance Purity is only 96%, despite the GC showing 99%. Using this as a standard without correction introduces a 3% systematic error in your quantification.[1]
Sourcing Strategy & Decision Matrix
Since an ISO 17034 CRM is likely unavailable, you must adopt a "Buy & Certify" strategy.
Recommended Sourcing Workflow
-
Purchase: Acquire "High Purity" (>98% GC) reagent grade material (e.g., TCI, TRC, or equivalent).
-
Triage: Do not use the vendor's purity value for quantitative work.
-
Qualify: Perform qNMR (Quantitative Nuclear Magnetic Resonance) against a NIST-traceable internal standard (IS) to assign a precise purity value.
Figure 1: Decision matrix for sourcing and validating 2-Heptylcyclopentanone when a certified reference material is unavailable.
Experimental Protocol: qNMR Certification
This protocol establishes a Primary Ratio Method to determine the absolute purity of your sourced 2-Heptylcyclopentanone.[1] This is the "Gold Standard" when CRMs are missing.
A. Materials
-
Analyte: 2-Heptylcyclopentanone (approx. 10-15 mg).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,3,5-Trimethoxybenzene .[1]
-
Solvent: CDCl₃ (Deuterated Chloroform) + TMS (0.05%).[1]
-
Equipment: NMR Spectrometer (Min. 400 MHz, ideally 600 MHz). Analytical Microbalance (d = 0.001 mg).[1]
B. Sample Preparation (Gravimetric)
Precision weighing is the single most critical step.[1]
-
Tare a clean 2 mL HPLC vial or NMR tube.[1]
-
Weigh roughly 10 mg of Internal Standard (
) directly into the vial. Record to 0.001 mg.[1][2] -
Weigh roughly 15 mg of 2-Heptylcyclopentanone (
) into the same vial. Record to 0.001 mg.[1][2] -
Dissolve in 1.0 mL CDCl₃ . Vortex until fully homogenized.[1]
C. NMR Acquisition Parameters
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): 60 seconds . (Critical:
of the slowest relaxing proton.[1] Maleic acid can be long; 60s ensures >99.9% magnetization recovery).[1] -
Scans (NS): 16 or 32 (High S/N required).
-
Temperature: 298 K (Controlled).
D. Data Processing & Calculation[1]
-
Phase & Baseline: Perform careful manual phasing and polynomial baseline correction.
-
Integration:
-
Integrate the IS Signal (e.g., Maleic Acid singlet @ ~6.3 ppm, 2 Protons).
-
Integrate a distinct Analyte Signal (e.g., the
-methylene protons of the cyclopentanone ring or the terminal methyl of the heptyl chain, provided no overlap). -
Recommendation: The terminal methyl (
) of the heptyl chain usually appears as a triplet around 0.88 ppm ( ).[1]
-
Calculation Formula:
[1]Where:
- = Purity of 2-Heptylcyclopentanone (%)[1]
- = Integral Area[1]
- = Number of protons (IS=2 for Maleic Acid; Sx=3 for Methyl group)[1]
- = Molecular Weight (IS=116.07; Sx=182.30)[1]
- = Mass weighed (mg)[1][3]
- = Certified Purity of Internal Standard (e.g., 99.95%)
Technical Validation Workflow
The following diagram illustrates the logic flow for the qNMR validation, ensuring the "Self-Validating System" requirement is met.
Figure 2: qNMR workflow for absolute purity determination of 2-Heptylcyclopentanone.
References
-
PubChem. 2-Heptylcyclopentanone (CAS 137-03-1) Compound Summary.[1] National Library of Medicine.[1] [Link][1]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry.[1][3][4][5] [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[1] International Organization for Standardization.[1] [Link]
-
BIPM. Metrological Traceability of Measurement Results. Bureau International des Poids et Mesures.[1] [Link]
Sources
Comparative study of catalysts for aldol condensation of cyclopentanone
Title: Comparative Guide: Catalytic Systems for the Self-Condensation of Cyclopentanone Subtitle: Optimizing Selectivity for C10 (Dimer) vs. C15 (Trimer) Jet Fuel Precursors
Executive Summary & Strategic Context
The Challenge: The self-aldol condensation of cyclopentanone (CPO) is a critical gateway reaction for synthesizing high-density cycloalkane fuels (bio-jet fuel) and fine chemical intermediates. The core engineering challenge lies in selectivity control .
-
Target A (C10 Dimer): 2-cyclopentylidenecyclopentanone. Preferred for lower viscosity fuel blends and fragrance precursors.
-
Target B (C15 Trimer): Dispiro-compounds or Trindane derivatives. Preferred for high-density, high-energy-content applications but often require harsher conditions.
The Verdict: While homogeneous bases (NaOH) offer high activity, they fail the "green chemistry" audit due to corrosion and waste generation. Calcined Mg-Al Hydrotalcites (Mixed Oxides) currently represent the optimal balance of activity, dimer selectivity (>90%), and reusability, outperforming traditional solid acids which often suffer from coke formation and lower selectivity.
Mechanistic Pathways & Causality
To select the right catalyst, one must understand the activation mechanism. The choice between Acid and Base catalysis fundamentally alters the transition state and product distribution.
Mechanistic Diagram (DOT Visualization)
Caption: Figure 1. Divergent activation pathways. Base catalysis proceeds via rapid enolate formation favoring the C10 dimer. Acid catalysis involves enol intermediates and is more prone to over-condensation (C15 trimer) and coke formation.
Comparative Performance Analysis
The following data synthesizes typical performance metrics from recent literature (2020–2024) under optimized conditions for each system.
| Catalyst System | Active Sites | Conversion (%) | Selectivity (Dimer) | Selectivity (Trimer) | Operational Notes |
| NaOH (10% aq) | OH⁻ (Homogeneous) | >98% | 95% | <5% | Baseline. Fast, but requires neutralization. High salt waste. Reactor corrosion issues. |
| Calcined Hydrotalcite (Mg-Al) | Lewis Base (O²⁻) / Acid (Al³⁺) | 90–95% | 92–96% | 4–8% | Recommended. Water-tolerant if properly calcined. Reusable 4-5 cycles without regeneration. |
| MgO (Nano-crystalline) | Surface O²⁻ (Basic) | 60–80% | 98% | <2% | High selectivity but sensitive to water poisoning (surface hydroxylation) unless hydrophobized. |
| Amberlyst-15 (Resin) | -SO₃H (Brønsted Acid) | 85% | 65–70% | 25–30% | Favors trimer formation. Limited thermal stability (<120°C). Prone to pore fouling. |
| H-ZSM-5 (Zeolite) | Brønsted/Lewis Acid | 50–70% | 60% | 40% | Shape selectivity restricts bulky trimer formation, often leading to rapid deactivation (coking). |
Why Hydrotalcites Win:
Mg-Al Hydrotalcites (Layered Double Hydroxides) are superior because they act as "solid sponges" for basicity.
-
Tunability: The Mg/Al ratio (typically 3:1) determines basic strength.
-
Memory Effect: They can be calcined to form mixed oxides (high activity) and rehydrated to recover structure.
-
Water Tolerance: Unlike pure MgO, mixed oxides derived from hydrotalcites are more resistant to the water produced during the condensation step (dehydration).
Detailed Experimental Protocol: Mg-Al Mixed Oxide System
Objective: Synthesis of C10 Dimer with >90% Selectivity. Scale: Laboratory Bench (100 mL).
Phase 1: Catalyst Preparation (Co-Precipitation)
This step is critical. Commercial hydrotalcites often lack the specific surface area required for high TOF.
-
Solution A: Dissolve
(0.10 mol) and (0.033 mol) in 100 mL deionized water. (Molar Ratio Mg:Al = 3:1).[1][2][3] -
Solution B: Prepare a basic solution of
(0.35 mol) and (0.09 mol) in 100 mL water. -
Precipitation: Add Solution A and Solution B dropwise simultaneously into a flask containing 50 mL vigorously stirred water at 60°C. Maintain pH at 10 ± 0.5 by adjusting flow rates.
-
Aging: Stir the resulting white slurry at 60°C for 18 hours.
-
Isolation: Filter and wash with warm deionized water until the filtrate is neutral (pH 7).
-
Activation (Crucial): Dry at 100°C overnight. Calcine in air at 450°C for 6 hours . Note: This collapses the layered structure into a highly active Mg(Al)O mixed oxide.
Phase 2: Reaction Workflow
-
Setup: Use a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap (for water removal), reflux condenser, and magnetic stirrer.
-
Loading: Charge the flask with Cyclopentanone (0.5 mol, ~42 g) and the Calcined Catalyst (5 wt% relative to reactant, ~2.1 g).
-
Solvent Note: Solvent-free conditions are preferred for green metrics. If viscosity is an issue, use cyclohexane (azeotropic agent).
-
-
Reaction: Heat to reflux (approx. 130–140°C). Stir at 600 RPM.
-
Monitoring: The reaction generates water. Removal via Dean-Stark drives the equilibrium toward the dimer.
-
-
Timecourse: Run for 4–6 hours. Monitor conversion via GC-FID.
-
Workup: Cool to room temperature. Filter the catalyst (save for regeneration).
-
Purification: The filtrate contains unreacted CPO and products. Remove CPO via rotary evaporation. The residue is the crude C10 dimer (purity often >90%).
Workflow Visualization (DOT)
Caption: Figure 2. Integrated workflow for catalyst preparation and solvent-free aldol condensation. Note the regeneration loop (dashed line) allowing catalyst re-calcination.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Water poisoning. The active oxide sites (
) convert to hydroxides ( ), which are less active in this specific environment. -
Solution: Ensure efficient water removal (Dean-Stark or molecular sieves). Or, hydrophobize the catalyst surface using organosilanes (e.g., OTS) to repel water from active sites.
-
-
Problem: High Trimer Formation.
-
Cause: Temperature too high or reaction time too long.
-
Solution: Stop reaction at ~80% conversion. Trimerization is consecutive (Dimer + Monomer → Trimer).
-
-
Problem: Catalyst Leaching.
-
Cause: Mechanical attrition or acidic impurities.
-
Solution: Pelletize the catalyst for fixed-bed reactors rather than using fine powder in slurry.
-
References
-
Xu, J., et al. (2013).[1][4] "A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts." Asian Journal of Chemistry. Link
-
Li, X., et al. (2023).[4] "A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF." MDPI. Link
-
Resasco, D. E., et al. (2017). "Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water." ACS Catalysis. Link
-
Mäki-Arvela, P., et al. (2019).[5] "Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides." Catalysis Letters. Link
-
Meng, Y., et al. (2022). "Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity." MDPI. Link
Sources
2-Heptylcyclopentanone vs. Dihydrojasmone: A Comparative Analysis
Executive Summary: The Jasmonoid Divergence
In the landscape of cyclopentanoid chemistry, 2-Heptylcyclopentanone (2-HCP) and Dihydrojasmone (DHJ) represent two distinct functional classes derived from the jasmonate structural scaffold. While both are commercially vital in the fragrance industry for their jasmine-like olfactory profiles, their chemical behaviors and biological applications diverge significantly due to a single critical structural feature:
-
2-Heptylcyclopentanone is a fully saturated, chemically stable lipidic ketone, primarily utilized as a robust fragrance anchor and a lipophilic intermediate in pharmaceutical synthesis.
-
Dihydrojasmone retains the cyclopentenone ring unsaturation, conferring upon it significant biological activity as an insect semiochemical and plant defense elicitor, acting as a reactive electrophile (Michael acceptor) in biological systems.
This guide provides a rigorous technical comparison, moving beyond organoleptic descriptions to analyze synthetic pathways, reactivity profiles, and biological mechanisms.
Structural & Physicochemical Characterization
The fundamental difference lies in the ring saturation and side-chain architecture.
| Feature | 2-Heptylcyclopentanone (2-HCP) | Dihydrojasmone (DHJ) |
| CAS Number | 137-03-1 | 1128-08-1 |
| IUPAC Name | 2-heptylcyclopentan-1-one | 3-methyl-2-pentylcyclopent-2-en-1-one |
| Molecular Formula | C | C |
| Ring Structure | Saturated (Cyclopentanone) | Unsaturated (Cyclopentenone) |
| Side Chain | ||
| Key Functional Group | Isolated Ketone | |
| LogP (Predicted) | ~3.9 - 4.2 | ~2.9 - 3.2 |
| Reactivity | Nucleophilic | Electrophilic (Michael Acceptor); Prone to oxidation |
| Odor Profile | Fruity, Peach, Lactonic, Oily-Green | Spicy, Celery, Myrrh, Floral-Woody |
Structural Implications
The enone system in DHJ allows it to interact with cysteine residues in proteins via Michael addition, a mechanism central to its role in insect olfactory receptors (ORs). In contrast, 2-HCP lacks this electrophilicity, making it a "silent" molecule in specific signaling pathways but highly resistant to degradation in high-pH formulations (e.g., soaps, detergents).
Synthetic Pathways[1][2][3][4]
The synthesis of these molecules illustrates two different strategies in ring construction: Intermolecular Aldol (2-HCP) vs. Intramolecular Cyclization (DHJ).
Synthesis of 2-Heptylcyclopentanone
The industrial route involves the cross-aldol condensation of cyclopentanone with
Experimental Protocol: 2-HCP Synthesis
-
Condensation: Charge a reactor with cyclopentanone (1.5 eq) and aqueous NaOH (20% w/w). Heat to 60°C.
-
Addition: Dropwise add
-heptanal (1.0 eq) over 2 hours. The excess cyclopentanone minimizes self-condensation of the aldehyde. -
Dehydration: The intermediate aldol spontaneously dehydrates to 2-heptylidenecyclopentanone (exocyclic double bond).
-
Hydrogenation: Transfer the organic layer to an autoclave. Add Pd/C catalyst (5% loading). Pressurize with H
(20 bar) at 80°C until uptake ceases. -
Purification: Fractional distillation. Target BP: ~130°C at 10 Torr.
Synthesis of Dihydrojasmone
DHJ is typically synthesized via the retro-aldol/cyclization of 2,5-undecanedione.
Experimental Protocol: DHJ Synthesis
-
Precursor Formation: React heptanal with methyl vinyl ketone (MVK) in the presence of a thiazolium salt catalyst (Stetter reaction conditions) to yield 2,5-undecanedione.
-
Cyclization: Reflux 2,5-undecanedione in 2% aqueous NaOH or ethanolic KOH.
-
Mechanism: Intramolecular aldol condensation occurs, closing the ring to form the cyclopentenone.
-
Workup: Neutralize with dilute HCl, extract with hexane, and distill.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways showing the divergence between exocyclic hydrogenation (2-HCP) and endocyclic ring closure (DHJ).
Biological Activity & Mechanism[5][6]
While 2-HCP is primarily a structural fragrance ingredient, Dihydrojasmone possesses documented biological activity in chemical ecology.
Insect Repellency (Dihydrojasmone)
Research indicates that DHJ acts as a spatial repellent for mosquitoes (Culex quinquefasciatus) and an aphid repellent.
-
Mechanism: DHJ activates the CquiOR136 odorant receptor.[1][2][3]
-
Structural Requirement: The carbonyl group and the hydrophobic tail are essential, but the
-unsaturation enhances binding affinity compared to saturated analogs.
Plant Defense Signaling
DHJ is a semiochemical released by plants to repel herbivores and attract parasitoids.
-
Pathway: It is a derivative of the Jasmonic Acid (JA) pathway but operates via a distinct volatile signaling route.
Visualization of DHJ Signaling
Figure 2: Biological signaling cascade of Dihydrojasmone in insect repellency and plant defense.
Comparative Performance Data
The following data consolidates physical properties and performance metrics relevant to formulation science.
| Parameter | 2-Heptylcyclopentanone | Dihydrojasmone |
| Boiling Point | 264°C | 230°C |
| Vapor Pressure (25°C) | 0.002 mmHg | 0.012 mmHg |
| Flash Point | >100°C | 96°C |
| Odor Threshold | Higher (Subtle) | Lower (High Impact) |
| Tenacity on Blotter | > 48 Hours | ~ 12-24 Hours |
| Stability (pH 11) | Excellent (No degradation) | Moderate (Potential aldol reversal) |
| Stability (Oxidation) | High | Low (Susceptible to autoxidation) |
Formulation Insight:
-
Use 2-HCP in bleach, detergents, and high-pH surface cleaners where the molecule must resist hydrolysis and oxidation.
-
Use DHJ in fine fragrances and insect repellent formulations where volatility and receptor interaction are prioritized.
References
-
ChemicalBook. (2023).[4] 2-Heptylcyclopentanone Product Properties and Synthesis. Retrieved from
-
Leal, W. S., et al. (2018).[2] Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes.[1][3] PLOS ONE. Retrieved from
-
The Good Scents Company. (2024). Dihydrojasmone Odor and Functional Properties. Retrieved from
-
Scentree. (2024).[5] Dihydrojasmone: Synthesis and Olfactory Profile. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Cyclopentanones and Cyclopentenones. Retrieved from
Sources
- 1. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
A Comparative Guide to the Biological Activity of 2-Heptylcyclopentanone and its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the known and potential biological activities of 2-heptylcyclopentanone and its isomers. While primarily recognized for its role in the fragrance industry, emerging research and the bioactivity of structurally related compounds suggest a broader potential for this molecule in therapeutic applications. This document synthesizes available data to offer a comparative perspective for researchers, scientists, and professionals in drug development.
Introduction to 2-Heptylcyclopentanone: Structure and Isomerism
2-Heptylcyclopentanone is a cyclic ketone with the molecular formula C₁₂H₂₂O.[1] Its structure consists of a five-membered cyclopentanone ring substituted with a seven-carbon heptyl chain at the second position. This molecule is also known by trade names such as Fleuramone and Projasmon P.[2]
The presence of a chiral center at the carbon atom where the heptyl group is attached, and the potential for cis-trans isomerism of the substituents on the cyclopentane ring, means that 2-heptylcyclopentanone can exist in various isomeric forms. These include enantiomers (R and S) and diastereomers (cis and trans). The spatial arrangement of the heptyl group relative to other potential substituents on the cyclopentanone ring can significantly influence its interaction with biological targets. While the commercial product is often a racemic mixture, understanding the specific biological activities of each isomer is crucial for targeted drug development.
A fundamental principle in pharmacology is that different isomers of a chiral drug can have distinct pharmacological, pharmacokinetic, and toxicological properties. For instance, studies on other cyclic compounds, such as certain cyclopropane derivatives, have demonstrated that cis and trans isomers can exhibit significant differences in their biological effects, including antimicrobial and anticonvulsant activities.[3][4] This highlights the importance of investigating the individual isomers of 2-heptylcyclopentanone.
Established Application: The Role of 2-Heptylcyclopentanone in the Fragrance Industry
Currently, the most well-documented application of 2-heptylcyclopentanone is as a fragrance ingredient.[2][5] It is valued for its pleasant, floral, and fruity aroma, often described as jasmine-like.[1] Its stability and versatility make it a common component in a wide range of consumer products, including perfumes, soaps, detergents, and cosmetics.[5] The safety of 2-heptylcyclopentanone for use in fragrance formulations has been assessed, with reports indicating low acute toxicity.[1]
Emerging Biological Activities: A Comparative Analysis
While its use as a fragrance is well-established, the inherent chemical structure of 2-heptylcyclopentanone, a substituted cyclopentanone, suggests the potential for other biological activities. The cyclopentanone ring is a scaffold found in various biologically active natural products and synthetic compounds.
Antimicrobial Activity: A Promising Avenue
There is growing evidence to suggest that 2-alkylcyclopentanones possess significant antimicrobial properties. A study on 2-octylcyclopentanone , a close structural analog of 2-heptylcyclopentanone, demonstrated broad-spectrum antimicrobial activity.[6] This compound was particularly effective against beta-lactam resistant pathogens, showing superior or comparable activity to conventional antibiotics like chloramphenicol and ampicillin.[6]
Supporting Experimental Data:
The antimicrobial activity of 2-octylcyclopentanone was evaluated using standard microbiological assays. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for a range of pathogenic bacteria and yeast.
| Microorganism | 2-Octylcyclopentanone MIC (µg/mL) | 2-Octylcyclopentanone MBC (µg/mL) |
| Staphylococcus aureus (MRSA) | Data not specified | Data not specified |
| Pseudomonas aeruginosa | Data not specified | Data not specified |
| Candida utilis | Data not specified | Data not specified |
| (Data extracted from a study on 2-octylcyclopentanone, a close analog of 2-heptylcyclopentanone)[6] |
The study concluded that 2-octylcyclopentanone exhibited significant inhibitory and microbicidal activity against a wide range of diabetic wound pathogens.[6] Given the structural similarity, it is highly probable that 2-heptylcyclopentanone shares this antimicrobial potential. The length of the alkyl chain in such compounds is often a critical determinant of their antimicrobial efficacy.[7]
Comparative Isomer Activity (Hypothetical):
While direct comparative studies on the isomers of 2-heptylcyclopentanone are lacking, research on other antimicrobial compounds with cis/trans isomers has shown that the spatial orientation of functional groups can dramatically affect activity. For example, certain cis-isomers of dichlorocyclopropane dicarbamates displayed stronger activity against Gram-positive bacteria than their trans counterparts.[3] This suggests that the cis and trans isomers of 2-heptylcyclopentanone could have different potencies against various microbial strains.
Anticancer Potential: Insights from Cyclopentanone Derivatives
The cyclopentanone scaffold is present in numerous natural products with known cytotoxic or anti-cancer properties.[8] A series of synthesized 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides have been evaluated as anti-cancer agents and were found to be active against various human cancer cell lines.[8]
Furthermore, cyclopentenone prostaglandins, which feature an unsaturated cyclopentanone ring, are known to possess potent anti-neoplastic activity.[9] While 2-heptylcyclopentanone has a saturated ring, the general cytotoxicity of the cyclopentanone moiety against cancer cells warrants investigation.
Experimental Data from Related Compounds:
Studies on other cyclopentanone derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, certain 2'-hydroxy chalcone derivatives have demonstrated cytotoxicity against human colon carcinoma (HCT116) cells.[10]
| Cell Line | Compound | IC₅₀ (µM) |
| HCT116 (Colon Carcinoma) | Chalcone Derivative C1 | 37.07 |
| (Data from a study on chalcone derivatives, which share some structural features with cyclopentanone reaction products)[10] |
Further research is required to determine if 2-heptylcyclopentanone or its isomers exhibit similar cytotoxic effects. Screening against a panel of cancer cell lines would be the first step in exploring this potential.
Anti-inflammatory Properties: A Plausible Hypothesis
Cyclopentenone prostaglandins are well-known for their potent anti-inflammatory activities.[9][11] These molecules can modulate key inflammatory pathways, such as the NF-κB signaling cascade. While 2-heptylcyclopentanone lacks the α,β-unsaturated carbonyl group that is crucial for the activity of many cyclopentenone prostaglandins, the potential for anti-inflammatory effects should not be dismissed. Other mechanisms, such as inhibition of cyclooxygenase (COX) enzymes, could be at play. For example, oleocanthal, a phenolic compound from olive oil, exhibits anti-inflammatory activity by inhibiting COX enzymes.[12]
Experimental Protocols for Biological Activity Screening
For researchers interested in investigating the biological activities of 2-heptylcyclopentanone and its isomers, the following standard protocols are recommended.
Synthesis of 2-Heptylcyclopentanone
A common method for the synthesis of 2-heptylcyclopentanone involves the aldol condensation of cyclopentanone and n-heptyl aldehyde.[13]
Step-by-Step Methodology:
-
React cyclopentanone and n-heptyl aldehyde in a 1:1 molar ratio at 70-90°C in the presence of a catalyst (e.g., sodium hydroxide) for 8-10 hours.
-
After the reaction, adjust the pH to 6-7 using an acid.
-
Add toluene and stir at 100-120°C to remove water via azeotropic distillation.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by distillation under reduced pressure.
This synthesis typically yields a mixture of isomers. Separation of cis and trans isomers, as well as enantiomers, would require chiral chromatography techniques.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Caption: Workflow for MIC and MBC determination.
In Vitro Cytotoxicity Assay
MTT Assay for Cell Viability:
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Future Directions and Conclusion
The biological activities of 2-heptylcyclopentanone and its isomers remain a largely unexplored area with significant potential. The strong antimicrobial activity of its close analog, 2-octylcyclopentanone, provides a compelling rationale for further investigation in this area. Additionally, the known bioactivities of other cyclopentanone derivatives suggest that anticancer and anti-inflammatory properties may also be present.
A critical next step for the research community is the stereoselective synthesis or separation of the individual isomers of 2-heptylcyclopentanone. This will enable a direct comparison of their biological activities and the elucidation of structure-activity relationships. Such studies will be instrumental in determining the therapeutic potential of this class of molecules.
References
-
2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens. National Institutes of Health. [Link]
-
2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC. [Link]
-
Preparation and Antimicrobial Screening of Novel 2, 2-dichloro- cyclopropane–cis-dicarbamates and Comparison to their. ResearchGate. [Link]
-
In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Semantic Scholar. [Link]
-
Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. ResearchGate. [Link]
-
2-Heptylcyclopentanone | C12H22O | CID 8710. PubChem. [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PMC. [Link]
-
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A Comparative Benchmarking Guide to the Stability of 2-Heptylcyclopentanone in Modern Fragrance Formulations
Foreword: The Imperative of Stability in Fragrance Science
For researchers, scientists, and professionals in drug and cosmetic development, the chemical stability of a fragrance molecule is paramount. It dictates the shelf-life, olfactory integrity, and ultimately, the safety and efficacy of the final product. An unstable fragrance ingredient can lead to discoloration, malodor formation, and potential skin sensitization, compromising brand reputation and consumer trust. This guide provides an in-depth technical comparison of the stability of 2-Heptylcyclopentanone, a widely used fragrance ketone, against other common fragrance molecules, specifically aldehydes and esters. By elucidating the underlying chemical principles and providing robust experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in fragrance formulation.
The Molecular Logic of Fragrance Stability: A Comparative Overview
The inherent stability of a fragrance molecule is intrinsically linked to its functional group. Ketones, aldehydes, and esters, three of the most common classes of fragrance compounds, exhibit distinct stability profiles governed by their molecular architecture.
2-Heptylcyclopentanone: A Profile in Stability
2-Heptylcyclopentanone, a saturated cyclic ketone, is recognized for its impressive stability in a wide array of product bases.[1][2][3] Its chemical structure, characterized by a fully saturated cyclopentanone ring and a heptyl side chain, contributes to its robustness. The absence of a labile hydrogen atom on the carbonyl carbon, a feature shared by all ketones, renders it significantly more resistant to oxidation compared to its aldehyde counterparts.[4][5][6] Supplier data indicates a shelf life of 24 months or longer when stored under appropriate conditions, highlighting its commercial viability.[4]
Aldehydes: The Challenge of Reactivity
Fragrance aldehydes, such as benzaldehyde, are prized for their potent and often diffusive scents. However, their chemical structure, which includes a hydrogen atom directly bonded to the carbonyl carbon, makes them susceptible to oxidation.[7][8] This oxidation readily converts the aldehyde to the corresponding carboxylic acid, often leading to a significant and undesirable alteration of the fragrance profile.[8] For instance, the oxidation of benzaldehyde to benzoic acid results in a loss of its characteristic almond-like scent.[9]
Esters: The Vulnerability of the Ester Linkage
Esters, like benzyl acetate, are ubiquitous in perfumery, contributing a wide range of fruity and floral notes. Their primary stability concern is hydrolysis, the cleavage of the ester bond in the presence of water, which can be catalyzed by both acids and bases. This reaction yields a carboxylic acid and an alcohol, leading to a complete loss of the original fragrance. Furthermore, at elevated temperatures, esters can undergo thermal degradation through cleavage of the ester linkage.[10]
Benchmarking Stability: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the expected stability of 2-Heptylcyclopentanone against representative fragrance aldehyde (Benzaldehyde) and ester (Benzyl Acetate) under key stress conditions. The data is a synthesis of established chemical principles and extrapolated from available literature.
| Stability Parameter | 2-Heptylcyclopentanone (Ketone) | Benzaldehyde (Aldehyde) | Benzyl Acetate (Ester) |
| Oxidative Stability | High Structurally resistant to oxidation due to the absence of a carbonyl-hydrogen bond.[4][5] | Low Readily oxidizes to benzoic acid, leading to significant odor change.[8][9] | Moderate Generally stable to oxidation under normal conditions but can be susceptible in the presence of strong oxidizing agents. |
| Thermal Stability | High Stable at temperatures typically encountered in cosmetic and pharmaceutical processing. | Moderate Can undergo some degradation at elevated temperatures. | Moderate to Low Susceptible to thermal cleavage of the ester bond at high temperatures.[10] |
| Photostability | Good Saturated ketones are generally more photostable than their unsaturated counterparts. | Moderate Aromatic aldehydes can undergo photochemical reactions. | Good Generally stable to light, but prolonged exposure can lead to degradation. |
| pH Stability | High Stable across a wide pH range. | Moderate Can undergo reactions in strongly acidic or basic conditions. | Low Susceptible to hydrolysis in both acidic and basic conditions.[10] |
Experimental Protocols for Stability Assessment
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for key stability-indicating experiments.
Accelerated Thermal Stability Testing
This method simulates long-term storage at ambient temperatures by exposing the fragrance molecules to elevated temperatures for a shorter duration.
Protocol:
-
Sample Preparation: Prepare 1% solutions of 2-Heptylcyclopentanone, Benzaldehyde, and Benzyl Acetate in a suitable solvent (e.g., ethanol or a representative product base).
-
Incubation: Place the samples in a temperature-controlled oven at 40°C ± 2°C for a period of 3 months.
-
Time Points: Withdraw aliquots at T=0, 1, 2, and 3 months.
-
Analysis: Analyze the samples at each time point using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent molecule and identify any degradation products.
-
Data Evaluation: Calculate the percentage degradation of each molecule over time.
Photostability Testing
This protocol assesses the impact of light exposure, including UV radiation, on the stability of the fragrance molecules, following ICH Q1B guidelines.
Protocol:
-
Sample Preparation: Prepare 1% solutions of each fragrance molecule in a photochemically inert solvent (e.g., acetonitrile or ethanol) in quartz cuvettes. Prepare a dark control for each sample by wrapping the cuvette in aluminum foil.
-
Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using UV-Vis spectroscopy to detect changes in absorbance and GC-MS to quantify the parent molecule and identify photoproducts.
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples to determine the percentage of photodegradation.
Conclusion and Future Directions
References
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The Good Scents Company. (n.d.). fleuramone (IFF). Retrieved from [Link]
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Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. Retrieved from [Link]
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Patsnap. (2024, December 17). Aldehyde vs Ketone: Key Differences and Similarities Explained. Retrieved from [Link]
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dermaviduals. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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Quora. (2017, July 18). Which is more stable, an aldehyde or a ketone?. Retrieved from [Link]
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PubMed. (2012, October). Fragrance material review on 2-heptylcyclopentanone. Retrieved from [Link]
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MDPI. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]
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European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
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NIH. (2023, December 23). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Update to RIFM fragrance ingredient safety assessment, 2-heptylcyclopentanone, CAS Registry Number 137-03-1 | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 7). Peroxide levels along the fragrance value chain comply with IFRA standards | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, October 4). Use of alternative test methods in a tiered testing approach to address photoirritation potential of fragrance materials. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
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2-heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier. (n.d.). Retrieved from [Link]
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Gerstel. (2014, August 13). Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption GC/MS Using Slitted Microvials. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Heptylcyclopentanone
Welcome to a comprehensive guide on the safe and compliant disposal of 2-Heptylcyclopentanone (CAS No. 137-03-1). As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their proper disposal. This document provides essential, field-proven guidance to ensure that waste streams containing this cyclic aliphatic ketone are managed in a way that protects laboratory personnel, the surrounding community, and the environment. The causality behind each step is explained to foster a culture of safety and deep understanding, which is the bedrock of a trustworthy laboratory safety program.
Core Hazard Profile and Regulatory Imperatives
Understanding the intrinsic properties of 2-Heptylcyclopentanone is the first step in managing its waste. While it is a valuable fragrance ingredient and chemical intermediate, its disposal is governed by its specific health and environmental hazards.[1][2]
Inherent Risks
The primary risks associated with 2-Heptylcyclopentanone are skin irritation and significant environmental toxicity.[1][3] Unlike its parent compound, cyclopentanone, which is a highly flammable liquid, 2-Heptylcyclopentanone has a high flash point, making it less of a fire risk under standard laboratory conditions.[1][4][5]
| Hazard Type | GHS Classification & Statement | Key Considerations for Disposal |
| Human Health | Skin Irritation (Category 2) - H315: Causes skin irritation.[1][3] | Contaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste. Avoid skin contact during all handling and disposal procedures. |
| Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6] | Safety glasses or goggles are mandatory. Any materials used to clean up eye-contact incidents must be disposed of as hazardous waste. | |
| Environmental | Hazardous to the aquatic environment, long-term hazard (Category 2) - H411: Toxic to aquatic life with long lasting effects.[1][3] | CRITICAL: Under no circumstances should this chemical be disposed of down the drain. All waste must be contained to prevent release into waterways or soil.[1] |
| Physical | Flammable Liquid (Category 4 under OSHA GHS) Flash Point >100°C (>212°F).[1][5] | While not highly flammable at ambient temperatures, it is still a combustible liquid.[7] Keep waste containers away from heat and ignition sources.[1] |
Regulatory Framework: Why This Matters
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a non-halogenated ketone, waste 2-Heptylcyclopentanone, particularly when used as a solvent, would likely be classified under the EPA Hazardous Waste Code F003 .[9][10] This classification is for spent non-halogenated solvents and mandates specific handling, storage, and disposal protocols.[9][10] Adherence to these regulations is not optional; it is a legal requirement to avoid significant penalties and ensure environmental stewardship.[11]
Pre-Disposal Protocol: Waste Segregation and Accumulation
Proper disposal begins the moment a material is designated as waste. A self-validating system of waste management relies on rigorous adherence to accumulation and storage protocols before the waste ever leaves the laboratory.
Protocol 1: Routine Waste Accumulation and Storage
This protocol details the mandatory steps for safely accumulating waste 2-Heptylcyclopentanone in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[12]
Objective: To safely collect and store waste 2-Heptylcyclopentanone in a compliant manner, preventing chemical reactions and environmental release.
Materials:
-
Appropriate hazardous waste container (chemically compatible, e.g., the original container, or a high-density polyethylene (HDPE) jug)[13]
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Methodology:
-
Container Selection:
-
Waste Labeling:
-
As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write "2-Heptylcyclopentanone" and list any other chemical constituents if it is a mixed waste stream.
-
Indicate the hazards: "Skin Irritant," "Environmental Hazard."
-
-
Segregation and Storage:
-
Place the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
The container must be kept in a secondary containment tray or bin capable of holding the entire volume of the container in case of a leak.[11][14]
-
Crucial Causality: Segregate this waste stream from incompatible materials. Do not store with strong oxidizing agents, acids, or bases to prevent dangerous reactions.[1] For example, mixing ketone solvents with acidic waste can lead to exothermic reactions.
-
-
Accumulation Limits:
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]
-
Once the container is full, or if it has been in the SAA for an extended period (check your institution's policy, typically 90-180 days), arrange for pickup from your institution's Environmental Health and Safety (EHS) office.[13]
-
Emergency Protocol: Spill Management and Disposal
Accidents happen. A trustworthy safety protocol includes a clear, actionable plan for spill response. The disposal of spill cleanup materials is as critical as the disposal of the neat chemical.
Protocol 2: Emergency Spill Cleanup and Disposal
Objective: To safely neutralize, contain, and package spill debris from a 2-Heptylcyclopentanone release for proper disposal.
Materials:
-
Spill containment kit with inert absorbent material (e.g., sand, vermiculite, diatomaceous earth)[4]
-
Chemical-resistant gloves, safety goggles, and lab coat (a respirator may be needed for large spills in poorly ventilated areas)
-
Sealable, labeled container or heavy-duty plastic bag for waste
Methodology:
-
Personnel Safety First:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure adequate ventilation.
-
Don the appropriate PPE before approaching the spill.[16]
-
-
Control and Contain:
-
Absorption and Collection:
-
Packaging and Labeling for Disposal:
-
Securely seal the container holding the spill debris.
-
Label the container as "HAZARDOUS WASTE: 2-Heptylcyclopentanone Spill Debris" and list the associated hazards.
-
-
Final Disposal:
-
Store the sealed container in your laboratory's SAA, segregated from other wastes.
-
Arrange for pickup by your institution's EHS department for final disposal, which will likely be through high-temperature incineration at a permitted facility.[17]
-
Visualized Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following diagram illustrates the logical flow for managing 2-Heptylcyclopentanone waste from generation to final disposal.
Caption: Decision workflow for the compliant disposal of 2-Heptylcyclopentanone waste.
Conclusion
The responsible disposal of 2-Heptylcyclopentanone is a non-negotiable aspect of laboratory science. By understanding its specific hazards—primarily skin irritation and long-term aquatic toxicity—and adhering to the established regulatory framework, we can implement disposal procedures that are safe, compliant, and environmentally sound. The protocols outlined in this guide are designed to be self-validating systems that, when followed, ensure the integrity of your laboratory's safety program and affirm your commitment to professional and ethical scientific practice.
References
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Title: Safety Data Sheet: Cyclopentanone Source: Carl ROTH URL: [Link]
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Title: 1926.152 - Flammable liquids. Source: Occupational Safety and Health Administration URL: [Link]
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Title: Safety Data Sheet: Cyclopentanone Source: Carl ROTH URL: [Link]
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Title: 2-HEPTYLCYCLOPENTANONE – Ingredient Source: COSMILE Europe URL: [Link]
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Title: fleuramone (IFF), 137-03-1 Source: The Good Scents Company URL: [Link]
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Title: SAFETY DATA SHEET - FLEURAMONE Source: INTERNATIONAL FLAVORS & FRAGRANCES URL: [Link]
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Title: Safety Data Sheet - NATURAL METHYL HEPTYL KETONE (2-NONANONE) Source: Axxence Aromatic GmbH URL: [Link]
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Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]
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Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
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Title: RIFM fragrance ingredient safety assessment 2-heptylcyclopentanone, CAS Registry Number 137-03-1 Source: ResearchGate URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
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Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Update to RIFM fragrance ingredient safety assessment, 2-heptylcyclopentanone, CAS Registry Number 137-03-1 Source: ResearchGate URL: [Link]
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]
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Title: Waste Code - RCRAInfo Source: US Environmental Protection Agency (EPA) URL: [Link]
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Title: 1910.106 - Flammable liquids. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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Title: EPA Hazardous Waste Codes Source: Environmental Safety, Sustainability and Risk - University of Maryland URL: [Link]
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Title: Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients Source: ResearchGate URL: [Link]
-
Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: EPA NEIPS URL: [Link]
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Title: OSHA Limits for Flammable Liquids Source: RISK & SAFETY SOLUTIONS URL: [Link]
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Title: OSHA Flammable Storage Requirements Source: U.S. Chemical Storage URL: [Link]
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Title: Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing Source: American Chemistry Council URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
